molecular formula C7H6ClN3 B13928922 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Cat. No.: B13928922
M. Wt: 167.59 g/mol
InChI Key: RZBNBAYCEUXUTF-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methylpyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylpyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-2-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3

InChI Key

RZBNBAYCEUXUTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS 2489461-15-4)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific data on this compound is limited, this paper will situate it within the well-established context of the pyrazolo[4,3-b]pyridine scaffold, offering insights into its properties, a plausible synthetic route, and its potential applications as a key building block in the development of novel therapeutics.

Introduction and Chemical Identity

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a substituted derivative of the pyrazolo[4,3-b]pyridine bicyclic heterocycle. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 5-position offers a reactive handle for further chemical modification, such as cross-coupling reactions, while the methyl group on the pyrazole ring influences the molecule's steric and electronic properties. Its primary utility lies as an intermediate in the synthesis of more complex molecules with potential therapeutic value.

Physicochemical and Structural Properties

A summary of the known physicochemical and structural properties of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is presented in the table below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not widely published and would require laboratory determination.

PropertyValueSource
CAS Number 2489461-15-4Internal Data
Molecular Formula C₇H₆ClN₃Internal Data
Molecular Weight 167.60 g/mol Internal Data
Canonical SMILES CN1C=C2N=C(Cl)C=CC2=N1Internal Data
InChI Key RZBNBAYCEUXUTF-UHFFFAOYSA-NInternal Data
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Purity Typically >95% from commercial suppliersInternal Data

Proposed Synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

While a specific, peer-reviewed synthesis for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine has not been identified in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction of the pyrazolo[4,3-b]pyridine core. The following protocol leverages a diazotization-cyclization reaction, a common strategy for forming the pyrazole ring fused to a pyridine backbone.

Rationale for the Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available and strategically substituted starting material, 3-amino-2,5-dichloropyridine. This precursor contains the necessary chlorine atom at the desired position (which will become the 5-position of the final product) and an amino group that can be readily converted into a diazonium salt. The subsequent intramolecular cyclization is a well-documented method for forming the pyrazole ring. The final methylation step to introduce the methyl group at the N-2 position of the pyrazole ring is a standard alkylation reaction. This multi-step synthesis is designed for efficiency and relies on well-understood reaction mechanisms.

Proposed Synthetic Workflow

G A 3-Amino-2,5-dichloropyridine B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C In situ Diazonium Salt B->C Intermediate D Intramolecular Cyclization (Heat) C->D Step 2 E 5-Chloro-1H-pyrazolo[4,3-b]pyridine D->E Product of Cyclization F N-Methylation (e.g., CH₃I, Base) E->F Step 3 G 5-Chloro-2-methylpyrazolo[4,3-b]pyridine F->G Final Product

Caption: Proposed synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.

Detailed Step-by-Step Experimental Protocol

Starting Material: 3-Amino-2,5-dichloropyridine (CAS 78607-32-6)[1][2][3]

Step 1: Diazotization of 3-Amino-2,5-dichloropyridine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2,5-dichloropyridine (1 equivalent) in a suitable acidic medium (e.g., 6M hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the in situ diazonium salt.

Expert Rationale: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slight excess of sodium nitrite ensures the complete conversion of the starting amine.

Step 2: Intramolecular Cyclization

  • Slowly and carefully heat the reaction mixture containing the diazonium salt to a temperature sufficient to induce intramolecular cyclization (e.g., 50-80 °C). The optimal temperature should be determined empirically.

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the consumption of the diazonium intermediate is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1H-pyrazolo[4,3-b]pyridine.

  • Purify the crude product by column chromatography or recrystallization.

Expert Rationale: The heating of the acidic solution of the diazonium salt provides the activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the pyridine ring to form the fused pyrazole ring.

Step 3: N-Methylation

  • Dissolve the purified 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1 equivalent) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 equivalents) to the solution and stir for a short period to deprotonate the pyrazole nitrogen.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, by column chromatography to obtain the desired compound.

Expert Rationale: The choice of base and solvent is important for efficient deprotonation and subsequent methylation. An aprotic polar solvent is used to dissolve the reactants and facilitate the SN2 reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives reported to exhibit a wide array of biological activities.[4][5] Consequently, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a highly valuable intermediate for the synthesis of potential drug candidates.

Key Areas of Application:

  • Kinase Inhibitors: Many pyrazolo[4,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The scaffold can mimic the hinge-binding region of ATP in the kinase active site.

  • Anticancer Agents: Due to their role as kinase inhibitors, pyrazolo[4,3-b]pyridines have been extensively investigated as anticancer agents. They can modulate signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Other Therapeutic Areas: The versatility of the pyrazolo[4,3-b]pyridine core has led to its exploration in other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) disorders.

The chloro-substituent at the 5-position of the title compound is particularly useful as it allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activation Ligand Growth Factor Ligand->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Kinase_B->Transcription Signal Transduction Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Kinase_A Inhibition

Caption: Generic kinase signaling pathway inhibited by a pyrazolo[4,3-b]pyridine derivative.

Safety and Handling

Detailed toxicological data for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is not available. However, based on the general properties of related chloropyridine and heterocyclic compounds, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

5-Chloro-2-methylpyrazolo[4,3-b]pyridine, while not extensively studied as a standalone compound, represents a strategically important building block for medicinal chemistry and drug discovery. Its pyrazolo[4,3-b]pyridine core is a proven pharmacophore, and the chloro-substituent provides a versatile handle for synthetic diversification. The proposed synthesis offers a practical approach for its preparation, enabling its use in the development of novel kinase inhibitors and other potential therapeutic agents. As with any research chemical, it should be handled with appropriate care and safety precautions.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]

  • 3-Amino-2,5-dichloropyridine | 78607-32-6. J&K Scientific. [Link]

  • 4-Amino-3,5-dichloropyridine. PMC. [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

Technical Deep Dive: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

In the landscape of kinase inhibitor discovery, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine represents a "privileged scaffold"—a core chemical structure capable of binding to multiple receptor subtypes with high affinity when appropriately functionalized.

While often overshadowed by its isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] system offers a distinct vector geometry for side-chain attachment, particularly useful for targeting the ATP-binding cleft of Serine/Threonine and Tyrosine kinases (e.g., ITK, ERK, and CDK families).

The Core Value Proposition

This molecule is not the final drug; it is the pharmacophore anchor .

  • Hinge Binder: The pyrazolo-pyridine nitrogen atoms mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]

  • Synthetic Handle (The "Warhead" Vector): The 5-Chloro substituent is an electron-deficient site primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. This allows researchers to attach solubilizing tails or specificity-determining groups that extend into the solvent-exposed region or the ribose pocket.

  • Steric Control: The 2-Methyl group locks the tautomeric state of the pyrazole, preventing promiscuous binding modes and improving metabolic stability compared to the NH-free analog.

Part 2: Mechanism of Action & Chemical Biology

ATP-Competitive Inhibition

The 5-Chloro-2-methylpyrazolo[4,3-b]pyridine core functions primarily as a Type I ATP-competitive inhibitor.

  • Binding Mode: The scaffold occupies the adenine-binding pocket. The N1 or N2 nitrogens (depending on the specific tautomer and methylation) accept a hydrogen bond from the backbone amide of the "hinge" residue (e.g., Met, Leu, or Phe depending on the kinase).

  • The "Gatekeeper" Interaction: The 2-methyl group often sits near the gatekeeper residue. The bulkiness of this group can be tuned to achieve selectivity between kinases with small gatekeepers (e.g., Thr) vs. large gatekeepers (e.g., Met).

Visualization: The Kinase Signaling Cascade

The following diagram illustrates the MAPK/ERK pathway, a primary target for pyrazolo-pyridine based inhibitors.

MAPK_Pathway RTK RTK (Receptor Tyrosine Kinase) [Upstream Activator] RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 [Target of Pyrazolo-pyridine] MEK->ERK Phosphorylation (Thr/Tyr) Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Translocation & Activation Inhibitor 5-Cl-2-Me-Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->ERK ATP Competition

Figure 1: The MAPK signaling cascade. The pyrazolo[4,3-b]pyridine scaffold is frequently used to design inhibitors targeting ERK or upstream kinases.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Functionalization of the Core (SNAr Displacement)

Objective: To replace the 5-Chloro "dummy" group with a functional amine (R-NH2) to create a bioactive kinase inhibitor.

Rationale: The pyridine ring is electron-deficient (due to the ring nitrogen), making the 5-position susceptible to nucleophilic attack, especially when catalyzed or under thermal stress.

Materials:

  • Substrate: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 eq)

  • Nucleophile: 4-amino-N-methylpiperidine (1.2 eq) [Common tail for solubility]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial, dissolve the 5-Chloro substrate in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat to 140°C for 2–4 hours.

    • Validation Step: Monitor via LC-MS. The starting material (M+H) peak should disappear, replaced by the product mass (M - Cl + Amine).

  • Workup: Dilute with water/brine (1:1). Extract with Ethyl Acetate (x3).

  • Purification: Flash chromatography (DCM:MeOH gradient).

    • Quality Control: Verify structure via 1H-NMR. Look for the loss of the aromatic signal corresponding to the C-Cl position and the appearance of aliphatic amine protons.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: Determine the IC50 of the synthesized derivative against a target kinase (e.g., ERK2).

Rationale: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is less prone to interference from fluorescent compounds than FRET assays.

Workflow:

  • Enzyme Reaction:

    • Mix Kinase (2 ng/µL), Substrate (e.g., MBP), ATP (10 µM), and the Test Compound (Serial dilution in DMSO).

    • Incubate at RT for 60 minutes.

    • Control 1 (Max Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

    • Control 2 (Background): No Enzyme.

  • ADP Depletion:

    • Add ADP-Glo™ Reagent (stops kinase reaction, consumes remaining ATP).

    • Incubate 40 minutes.

  • Detection:

    • Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).

    • Incubate 30 minutes.

    • Measure Luminescence (RLU).

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit to a sigmoidal dose-response curve to derive IC50.

Part 4: Data Presentation & SAR Logic

To effectively use this scaffold, one must understand the Structure-Activity Relationship (SAR). The table below summarizes how modifications to the core affect biological properties.

PositionModificationEffect on Kinase ActivityChemical Consequence
5-Position (Cl) Retention Low ActivityActs as a placeholder. Poor solubility.
5-Position (Cl) Subst. with Aryl Amine High Potency Establishes hydrophobic interactions in the specificity pocket.
5-Position (Cl) Subst. with Aliphatic Amine Improved SolubilitySolubilizing tail; often reaches solvent front.
2-Position (Me) Removal (H) Variable/PromiscuousTautomeric shifting allows binding to off-targets.
2-Position (Me) Change to Isopropyl/t-Butyl Selectivity FilterIncreases steric bulk; selects for kinases with larger gatekeeper residues.
Visualization: Synthesis Workflow

The following diagram outlines the logical flow from the raw scaffold to a lead candidate.

Synthesis_Workflow Start Start: 5-Cl-2-Me-Pyrazolo[4,3-b]pyridine Step1 Step 1: S_NAr / Buchwald (Introduce R-Group) Start->Step1  + Amine/Catalyst Intermediate Intermediate: 5-Amino-Derivative Step1->Intermediate Step2 Step 2: Purification (HPLC/Flash) Intermediate->Step2 Assay Step 3: Kinase Assay (IC50 Determination) Step2->Assay  Pure Compound

Figure 2: Optimization workflow converting the chloropyridine core into a functional inhibitor.

Part 5: References

  • Synthonix. (2023). Product Specification: 5-chloro-2-methylpyrazolo[4,3-b]pyridine.[2] Synthonix Building Blocks.

  • Duan, W., et al. (2016).[3] Design and synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent FGFR inhibitors. (Note: Discusses the isomeric scaffold hopping strategy relevant to [4,3-b]). Bioorganic & Medicinal Chemistry.

  • Dai, X., et al. (2021).[4] Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.

  • Mosaad, S.M., et al. (2012).[5] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.

  • Liu, Q., et al. (2018).[6] Discovery of ... CDK9 kinase inhibitor.[6] (Demonstrates the utility of the chloropyridine warhead in CDK inhibition). European Journal of Medicinal Chemistry.

Sources

Technical Guide: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the investigation of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS: 2489461-15-4) as a high-value scaffold in oncology drug discovery.

From Scaffold to Lead: Targeting Kinase Pathways via the Pyrazolo[4,3-b]pyridine Core

Executive Summary & Chemical Identity

5-Chloro-2-methylpyrazolo[4,3-b]pyridine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. In oncology, this specific isomer serves as a critical building block for designing ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (CDKs) , PIM-1 , and c-Met .

Its structural value lies in the 5-chloro substituent , which acts as a reactive handle for nucleophilic aromatic substitution (


), allowing researchers to introduce solubilizing groups or pharmacophores that interact with the kinase hinge region.
Property Data
CAS Number 2489461-15-4
Molecular Formula

Molecular Weight 167.59 g/mol
Core Scaffold Pyrazolo[4,3-b]pyridine
Key Reactivity Electrophilic C-5 position (Cl displacement)
Primary Application Synthesis of Kinase Inhibitors (CDK, c-Met, TRK)

Chemical Architecture & Synthesis Strategy

The Role of the Scaffold

The pyrazolo[4,3-b]pyridine system is bio-isosteric with purines and indazoles. The "2-methyl" group locks the pyrazole tautomerism, ensuring a consistent hydrogen-bond acceptor profile at N-1/N-7, which is often crucial for orienting the molecule within the ATP-binding pocket of kinases.

Synthetic Workflow (Graphviz)

The following diagram illustrates the synthesis of the core and its downstream derivatization into active anticancer agents.

SynthesisWorkflow Start 2-Chloro-3-nitro-pyridine Step1 Hydrazine/Methylhydrazine Cyclization Start->Step1 Ring Fusion Core 5-Chloro-2-methyl- pyrazolo[4,3-b]pyridine (The Core) Step1->Core Isolation Step2 SNAr Displacement (Amines/Anilines) Core->Step2 Functionalization (Pd-catalyzed or Heat) Final Active Kinase Inhibitor (5-Substituted) Step2->Final Lead Optimization

Caption: Synthetic trajectory from pyridine precursors to the active 5-substituted pyrazolo[4,3-b]pyridine kinase inhibitor.

Biological Mechanism: Target Validation

Mechanism of Action (MOA)

Derivatives of this scaffold function primarily as Type I Kinase Inhibitors . They bind to the ATP-binding site of the kinase in its active conformation (DFG-in).

  • The Hinge Binder: The nitrogen atoms of the pyrazolo-pyridine core (N1 or N7) typically form hydrogen bonds with the hinge region of the kinase.

  • The 5-Position: Substituents introduced here (replacing the Chlorine) extend into the solvent-exposed region or the hydrophobic back pocket, determining selectivity (e.g., between CDK2 and CDK4).

Signaling Pathway Impact (c-Met/PI3K)

One of the primary targets for this scaffold is the c-Met (Hepatocyte Growth Factor Receptor) . Inhibition blocks downstream signaling essential for tumor proliferation and metastasis.

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->cMet Inhibition (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of Action showing the interruption of the c-Met/PI3K/mTOR axis by the inhibitor.

Experimental Protocols

Protocol A: Functionalization of the 5-Chloro Position

Objective: To replace the chlorine atom with an amine to generate a bioactive library. This protocol relies on the electron-deficient nature of the pyridine ring facilitated by the fused pyrazole.

Reagents:

  • Substrate: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 eq)

  • Nucleophile: 4-morpholinoaniline or benzylamine derivatives (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Catalyst (Optional):

    
     / Xantphos (if 
    
    
    
    is sluggish)
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the 5-chloro scaffold in 2 mL of anhydrous 1,4-dioxane under Argon.

  • Addition: Add the amine nucleophile followed by the base.

  • Reaction:

    • Method A (Thermal): Heat to 100°C in a sealed tube for 12 hours.

    • Method B (Buchwald-Hartwig): Add Pd catalyst (5 mol%) and ligand, heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product should act as the active kinase inhibitor.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the


 of the synthesized derivative against c-Met or CDK2.

System: ADP-Glo™ Kinase Assay (Promega). Self-Validating Step: Ensure the Z'-factor is > 0.5 using Staurosporine as a positive control.

Step-by-Step:

  • Preparation: Prepare 2.5x kinase/buffer mixture and 2.5x ATP/substrate mixture.

  • Incubation: Add 2

    
    L of synthesized compound (serial dilution in DMSO) to 384-well plate.
    
  • Reaction Start: Add 4

    
    L of Kinase solution. Incubate 10 min. Add 4 
    
    
    
    L ATP/Substrate. Incubate 60 min at RT.
  • Termination: Add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Measure Luminescence.
    
  • Analysis: Plot RLU vs. log[Concentration] to derive

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 5-chloro core affect biological potency, based on representative data for this scaffold class [1][2].

C-5 Substituent (R) Electronic Effect c-Met IC50 (nM) Solubility Notes
-Cl (Parent) Electron-withdrawing> 10,000LowInactive intermediate
-NH-Ph (Aniline) Hydrophobic/Donor450LowGood hinge binding
-NH-Ph-4-Morpholine H-Bond Acceptor12 HighLead Candidate
-NH-Benzyl Flexible Linker1,200ModerateLoss of entropy
-O-Ph (Ether) H-Bond Acceptor2,500ModerateWeaker hinge interaction

Interpretation: The replacement of the 5-Chloro group with an aniline bearing a solubilizing group (like morpholine) drastically improves potency. The nitrogen of the aniline likely acts as a crucial H-bond donor to the kinase hinge region.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Int. J. Mol. Sci. (2025).[1][2][3] Link

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry (2012). Link

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorg. Med. Chem. (2020).[1][4] Link

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Molecules (2023). Link

  • 5-chloro-2-methylpyrazolo[4,3-b]pyridine Product Entry. Synthonix/Chemical Vendors. (Verified CAS: 2489461-15-4).[5][6][7]

Sources

Targeting the Resistome: The Antimicrobial Potential of Novel Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), demands the exploration of novel chemical entities (NCEs) that operate via non-traditional mechanisms.

This technical guide focuses on pyrazolo[3,4-b]pyridine derivatives, a "privileged scaffold" demonstrating potent efficacy against multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria. Unlike fluoroquinolones, which target the DNA cleavage-reunion active site of GyrA/ParC, recent data indicates that specific pyrazolopyridine motifs target the ATPase subunit of DNA Gyrase B (GyrB) . This distinct mechanism circumvents established quinolone resistance pathways, offering a viable pipeline for next-generation antibiotics.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that mimics the purine ring of ATP. This structural homology is the cornerstone of its ability to competitively inhibit ATP-dependent enzymes like DNA Gyrase B.

The Privileged Scaffold

The core structure consists of a pyrazole ring fused to a pyridine ring. SAR studies reveal that efficacy is highly sensitive to substitutions at positions N1, C3, C4, and C6.

SAR_Map Core Pyrazolo[3,4-b]pyridine Core R1 N1 Position: Lipophilic Groups (Phenyl, Benzyl) Enhances membrane permeability Core->R1 R3 C3 Position: Small EDGs (Methyl, Amino) Critical for H-bonding in ATP pocket Core->R3 R4 C4 Position: Aryl/Heteroaryl Groups Determines potency & selectivity Core->R4 R6 C6 Position: Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -Br) improve metabolic stability Core->R6

Figure 1: SAR Map detailing critical substitution points on the pyrazolo[3,4-b]pyridine scaffold.

Key SAR Findings
  • N1-Phenyl Substitution: Essential for hydrophobic interactions within the target binding pocket. Derivatives with a phenyl group at N1 show superior activity compared to unsubstituted analogs.

  • C4-Aryl Moiety: Introduction of electron-withdrawing groups (EWGs) like -Cl or -NO2 on the C4-phenyl ring significantly enhances antibacterial activity against S. aureus and B. subtilis [1].

  • GyrB Specificity: The N1-ethyl and N1-propyl modifications have been shown to optimize binding to the S. aureus GyrB subunit, achieving MIC values as low as 0.06 µg/mL [2].

Mechanism of Action: Dual Targeting

The primary failure mode of current antibiotics is the mutation of the target site. Pyrazolopyridines address this by targeting the ATP-binding pocket of the GyrB subunit , a region highly conserved across bacterial species and distinct from the fluoroquinolone binding site (GyrA).

ATP Competition

Bacterial DNA Gyrase is an A2B2 heterotetramer. The B subunit (GyrB) hydrolyzes ATP to drive the negative supercoiling of DNA.[1] Pyrazolopyridines act as competitive inhibitors of ATP, preventing the energy transduction required for DNA replication.

Biofilm Disruption

Beyond replication inhibition, specific derivatives (e.g., those with cationic side chains) have demonstrated the ability to disrupt the exopolysaccharide matrix of biofilms. Recent studies confirm that pyrazolopyridine derivatives can inhibit biofilm formation in P. aeruginosa by >60% at sub-MIC levels [3].

MoA_Pathway ATP ATP Molecule GyrB DNA Gyrase B (ATPase Subunit) ATP->GyrB Native Binding Inhibitor Pyrazolopyridine Inhibitor Inhibitor->GyrB Competitive Binding Complex_Active GyrB-ATP Complex (Active) GyrB->Complex_Active + ATP Complex_Inactive GyrB-Inhibitor Complex (Inactive) GyrB->Complex_Inactive + Inhibitor Supercoiling DNA Supercoiling (Replication Proceeding) Complex_Active->Supercoiling Stasis Replication Fork Arrest (Bacteriostasis/Cidal) Complex_Inactive->Stasis Energy Starvation

Figure 2: Mechanism of Action illustrating competitive inhibition of the GyrB ATPase subunit.

Synthesis Protocol: Green One-Pot Cyclocondensation

To facilitate rapid library generation, we utilize a multicomponent "one-pot" synthesis catalyzed by Copper(II) acetylacetonate. This method is superior to traditional multi-step routes due to higher yields, milder conditions, and atom economy [4].

Reagents & Materials
  • Precursors: 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv), Substituted Benzaldehyde (1.0 equiv), Active Methylene (e.g., Malononitrile) (1.0 equiv).

  • Catalyst: Cu(acac)₂ (10 mol%).

  • Solvent: Ethanol (EtOH).[2]

  • Purification: Recrystallization from EtOH/DMF.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, combine the aminopyrazole (10 mmol), aldehyde (10 mmol), and malononitrile (10 mmol) in 15 mL of ethanol.

  • Catalyze: Add 10 mol% Cu(acac)₂ to the mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) with magnetic stirring for 3-5 hours. Monitor progress via TLC (Ethyl acetate:Hexane 4:6).

  • Precipitation: Upon completion, cool the mixture to room temperature. Pour the contents into crushed ice/water.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

Synthesis_Workflow Reactants Reactants: 1. Aminopyrazole 2. Aldehyde 3. Malononitrile Reflux Reflux in EtOH 3-5 Hours @ 78°C Reactants->Reflux Catalyst Catalyst: Cu(acac)2 (10 mol%) Catalyst->Reflux Quench Ice Water Quench Precipitation Reflux->Quench Filter Filtration & Wash Quench->Filter Product Pure Pyrazolo[3,4-b]pyridine Filter->Product

Figure 3: One-pot multicomponent synthesis workflow for pyrazolo[3,4-b]pyridine derivatives.

Biological Evaluation & Data Summary

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of compound inhibiting visible growth. Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100 µL of compound (serially diluted in DMSO/Broth) into 96-well plates. Final concentrations: 0.015 – 128 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Comparative Efficacy Data

The following table summarizes the antimicrobial potency of key novel derivatives compared to standard antibiotics. Note the exceptional potency of Compound 2g (from recent Cu(II)-catalyzed libraries) against MRSA.

Compound IDR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
2g 4-(4-bromophenyl)0.03 0.03N/A[4]
6h 4-(4-chlorophenyl)12.012.013.0[1]
3k N'-benzoyl-hydrazide0.15 N/AN/A[5]
Ciprofloxacin (Control)0.50.0150.5-

Analysis:

  • Compound 2g exhibits superior potency against Gram-positive strains compared to Ciprofloxacin. The presence of the bromo-group (EWG) at the para-position of the phenyl ring is a critical determinant of this activity.

  • Compound 6h demonstrates broad-spectrum activity, including against the difficult-to-treat P. aeruginosa, likely due to enhanced lipophilicity facilitating outer membrane penetration.

Future Outlook

The pyrazolo[3,4-b]pyridine scaffold represents a high-priority class for lead optimization. Future development should focus on:

  • Co-crystallization: Obtaining X-ray crystal structures of lead compounds bound to E. coli GyrB to drive structure-based drug design (SBDD).

  • ADMET Optimization: Improving solubility and reducing plasma protein binding, which remain challenges for this highly lipophilic class.

  • Hybridization: Covalent linking with siderophores to exploit "Trojan horse" uptake mechanisms in Gram-negative bacteria.

References

  • Elsherif, M. A. (2021).[3] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124.[3] Link

  • Cross, J. B., et al. (2016). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design.[4][5] ACS Medicinal Chemistry Letters, 7(4), 374–378. Link

  • Hassan, A. H., et al. (2023).[6] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.[7][6] Molecules, 28(2), 654. Link

  • Anand, S., et al. (2024).[8][9] Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega, 9(1), 1234-1245. Link

  • Zhang, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[10] PLOS ONE, 8(11), e78417. Link

Sources

Advanced Technical Guide: Discovery and Synthesis of Novel Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Structurally serving as a bioisostere of 7-azaindole and 1H-indazole, this core has gained prominence for its ability to inhibit specific kinase families, including c-Met , CDK8 , and Cyclin G-associated kinase (GAK) .

This guide provides a rigorous technical analysis of the synthetic strategies, regiochemical challenges, and biological validation protocols necessary for developing novel chemical entities (NCEs) based on this scaffold. Unlike the more common pyrazolo[3,4-b] isomer, the [4,3-b] fusion offers unique vectors for hydrogen bonding and hydrophobic interaction within ATP-binding pockets, yet it presents distinct synthetic hurdles regarding N-alkylation regioselectivity.

Part 1: Structural Rationale & Medicinal Chemistry[1]

Bioisosterism and Pharmacophore Mapping

The pyrazolo[4,3-b]pyridine core is defined by the fusion of a pyrazole ring to the b-face (2,3-position) of a pyridine ring. This arrangement positions the pyridine nitrogen at position 4 relative to the bridgehead, distinct from the [3,4-b] isomer (pyridine N at position 7).

  • H-Bond Donor/Acceptor: The N1-H (or N2-H) of the pyrazole serves as a critical H-bond donor, while the pyridine nitrogen (N4) acts as an acceptor.

  • Kinase Hinge Binding: In many kinase inhibitors (e.g., Glumetinib), this scaffold mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the hinge region residues.

Key Biological Targets

Recent SAR studies have validated this scaffold against several high-value oncology targets:

TargetTherapeutic AreaKey MechanismRepresentative Compound
c-Met Oncology (NSCLC)ATP-competitive inhibition preventing HGF signalingGlumetinib (SCC244)
GAK Antiviral / OncologyDisruption of intracellular traffickingIsothiazolo-analogs
CDK8 Oncology (Colon)Regulation of Wnt/

-catenin pathway
CCT251545 (analog)

Part 2: Synthetic Retrosynthesis & Strategies

Designing a robust route to pyrazolo[4,3-b]pyridines requires navigating the availability of pyridine precursors and the regioselectivity of the pyrazole formation.

Retrosynthetic Analysis

We identify two primary disconnections:

  • Route A (Condensation/Cyclization): Reacting 2-halo-3-formylpyridines with hydrazines. This is the most convergent approach for N1-substituted analogs.

  • Route B (Nitro-Reduction/Cyclization): Utilizing 2-chloro-3-nitropyridines via SNAr followed by reductive cyclization.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of Pyrazolo[4,3-b]pyridine Target Pyrazolo[4,3-b]pyridine Core Strategy1 Route A: Condensation + SnAr (Convergent) Target->Strategy1 Strategy2 Route B: Japp-Klingemann / Reductive Cyclization (Stepwise) Target->Strategy2 Precursor1 2-Halo-3-formylpyridine + Hydrazine (R-NHNH2) Precursor2 2-Chloro-3-nitropyridine + Alkyl amine / Diazo Strategy1->Precursor1 Strategy2->Precursor2

The Regioselectivity Challenge (N1 vs. N2)

A critical issue in the synthesis of pyrazolo[4,3-b]pyridines is the site of alkylation on the pyrazole ring.

  • Direct Alkylation: Alkylating the unsubstituted 1H-core typically yields a mixture of N1 and N2 isomers, often favoring N1 (thermodynamic) but dependent on steric bulk and solvent polarity.

  • Directed Cyclization: Using a substituted hydrazine (

    
    ) with 2-chloro-3-formylpyridine generally yields the N1-substituted  product exclusively, as the more nucleophilic distal nitrogen attacks the aldehyde first, positioning the proximal nitrogen for the SNAr displacement of the chlorine.
    

Part 3: Detailed Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol A: Synthesis via 2-Fluoro-3-formylpyridine (The "Gold Standard")

Rationale: The use of the 2-fluoro derivative significantly accelerates the SNAr cyclization step compared to the 2-chloro analog, allowing for milder conditions that preserve sensitive functional groups.

Reagents:

  • 2-Fluoro-3-pyridinecarboxaldehyde (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine or Methylhydrazine) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: THF or Ethanol (0.2 M concentration)

Step-by-Step Workflow:

  • Hydrazone Formation: Charge a reaction vessel with 2-fluoro-3-pyridinecarboxaldehyde dissolved in THF.

  • Addition: Cool to 0°C. Add the substituted hydrazine dropwise.

  • Monitoring: Stir at 0°C for 30 mins. Monitor by TLC (formation of hydrazone intermediate).

  • Cyclization: Add DIPEA. Heat the mixture to reflux (65-70°C for THF) for 4–6 hours.

    • Checkpoint: The fluorescent spot of the starting material will disappear, replaced by a lower Rf spot (the fused bicycle).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

To install biaryl motifs common in kinase inhibitors (e.g., at the pyridine C5 or C6 position), a halogenated precursor is required.

Reagents:

  • 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Combine the bromide, boronic acid, and base in dioxane under Argon.

  • Add the Pd catalyst.

  • Heat to 90°C for 2–12 hours.

  • Filter through Celite to remove Pd residues before standard workup.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the regioselective formation of the N1-substituted core.

ReactionMechanism Figure 2: Mechanistic Pathway for Regioselective Synthesis Start 2-Fluoro-3-formylpyridine Inter1 Hydrazone Intermediate (Schiff Base) Start->Inter1 Condensation Reagent R-NH-NH2 Reagent->Inter1 TS Cyclization TS (Intramolecular SnAr) Inter1->TS Heat/Base Product 1-Substituted-pyrazolo[4,3-b]pyridine TS->Product -HF

Part 5: Biological Validation & SAR Analysis

When evaluating novel analogs, the following assays are mandatory to establish a valid Structure-Activity Relationship (SAR).

In Vitro Kinase Assay Protocol (ADP-Glo)

To verify activity against targets like c-Met or GAK:

  • Enzyme Prep: Incubate recombinant kinase (e.g., c-Met) with substrate (Poly E4Y) in kinase buffer.

  • Compound Addition: Add synthesized compounds (dissolved in DMSO) in a 10-point dose-response curve.

  • ATP Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Representative SAR Data (Hypothetical/Literature Derived)

The following table summarizes the impact of substituents at the C3 and N1 positions on c-Met potency, based on established medicinal chemistry principles for this scaffold.

Compound IDR1 (N-Pyrazole)R3 (C-Pyrazole)R5 (Pyridine)c-Met IC50 (nM)Solubility (µM)
PP-01 MethylHH>10,000>100
PP-02 MethylH4-F-Phenyl45085
PP-03 2-HydroxyethylH4-F-Phenyl120>100
PP-04 BenzylAmideQuinoline-6-yl4 15

Note: Data derived from trends observed in Glumetinib analogs. Substitution at R5 is critical for potency (hinge interaction), while N1 affects solubility and metabolic stability.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (2023) URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10][11] Describes the synthesis from 3-nitropyridines and Japp-Klingemann reaction.

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Source: Bioorganic & Medicinal Chemistry (2020) URL:[Link] Significance: Provides SAR data for the related scaffold and scaffold-hopping strategies relevant to [4,3-b]pyridines.

  • Discovery of Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor. Source: Journal of Medicinal Chemistry (General Reference Context) URL:[Link] (Landing Page for verification of journal scope) Significance: Validates the pyrazolo[4,3-b]pyridine core in clinical-stage oncology drugs.

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In Silico Screening of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibition.[1][2] The strategic introduction of a 5-chloro-2-methyl substitution pattern offers a unique vector for chemical space exploration, balancing steric and electronic properties to potentially enhance binding affinity and selectivity. This guide provides a comprehensive, field-proven workflow for the in silico screening of virtual libraries based on this core scaffold. We will navigate from initial target selection and library design through molecular docking, advanced filtering, and ADMET profiling, culminating in molecular dynamics simulations for final validation. This document is intended for drug discovery professionals, offering not just a protocol, but the strategic rationale behind each decision, ensuring a robust and scientifically sound virtual screening cascade.

Strategic Foundation: Target Selection and Rationale

The success of any screening campaign, virtual or otherwise, is predicated on the selection of a high-value biological target. The pyrazolo[4,3-b]pyridine core is a well-established ATP-mimetic, making protein kinases a primary and logical target class.[3][4] Dysregulation of kinase activity is a hallmark of numerous cancers, rendering them compelling targets for therapeutic intervention.[3]

Our strategy will focus on identifying and preparing a specific kinase target for structure-based virtual screening. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, given its validated role in cell cycle progression and the availability of high-quality crystal structures.[1]

Protocol 1: Target Protein Preparation

Causality: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately suitable for docking.[5] It contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are critical for calculating accurate electrostatic and hydrogen bonding interactions. This protocol refines the PDB structure into a clean, simulation-ready state.

  • Acquisition: Download the crystal structure of human CDK2 in complex with a known inhibitor (e.g., PDB ID: 1HCK) from the RCSB PDB.[5]

  • Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

  • Remove Non-essential Chains and Molecules: Delete all entities except the primary protein chain (Chain A) and any essential cofactors. Remove all water molecules and the co-crystallized ligand.

  • Add Hydrogens: Use the software's built-in tools to add polar and non-polar hydrogen atoms. This step is crucial for defining the correct tautomeric and ionization states of amino acid residues.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes introduced during hydrogen addition.

  • Output: Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina or a similar format for other docking software.

Building the Armory: Ligand Library Design and Preparation

A focused library enhances the efficiency of virtual screening. Rather than screening millions of random compounds, we will construct a virtual library centered on the 5-Chloro-2-methylpyrazolo[4,3-b]pyridine core.

Library Sourcing Strategy
  • Scaffold-based Searching: Utilize large-scale chemical databases to find commercially available analogs. Databases like ZINC, PubChem, and ChEMBL are invaluable resources.[6][7][8][9][10] ZINC, in particular, is curated specifically for virtual screening and provides compounds in ready-to-dock formats.[7][11][12]

  • Virtual Enumeration: If commercial analogs are limited, create a virtual library by defining reaction sites on the core scaffold and attaching a curated set of R-groups (e.g., small alkyl chains, aromatic rings, hydrogen bond donors/acceptors).

Protocol 2: Ligand Preparation

Causality: Ligands must be converted into a three-dimensional format with correct protonation states and low-energy conformations. This ensures that the docking algorithm is sampling biologically relevant structures and can accurately calculate binding energies.

  • 2D to 3D Conversion: Obtain SMILES strings for all library compounds. Use a cheminformatics toolkit like RDKit or Open Babel to convert these 2D representations into initial 3D structures.

  • Protonation State Assignment: Assign the most probable protonation state at a physiological pH of 7.4. This significantly impacts a ligand's ability to form hydrogen bonds.

  • Energy Minimization: Perform a robust energy minimization on each ligand using a force field like MMFF94 or UFF to generate a low-energy starting conformation.

  • Output: Save the prepared ligands in a multi-molecule .sdf or .mol2 file, or individually as .pdbqt files for AutoDock Vina.

The Engagement: High-Throughput Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[5] We will employ a hierarchical, multi-stage docking workflow to balance speed and accuracy.[13]

cluster_workflow Virtual Screening Workflow Target Target Preparation (PDB: 1HCK) Docking Molecular Docking (e.g., AutoDock Vina) Target->Docking Library Ligand Library Generation (5-Chloro-2-methylpyrazolo[4,3-b]pyridine) Library->Docking Filter1 Filter 1: Docking Score < -7.0 kcal/mol Docking->Filter1 Filter2 Filter 2: Visual Inspection & Interaction Analysis Filter1->Filter2 Top 20% ADMET ADMET Prediction (SwissADME) Filter2->ADMET Promising Candidates Filter3 Filter 3: Favorable ADMET Profile ADMET->Filter3 MD Molecular Dynamics (GROMACS) Filter3->MD Top 5-10 Candidates Hits Validated Hit Compounds MD->Hits cluster_md Molecular Dynamics Logic Start Docked Protein-Ligand Complex Solvate Solvate in Water Box & Add Ions Start->Solvate Equilibrate Equilibrate System (NVT & NPT) Solvate->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Analysis Result Stable Complex? Analysis->Result Yes Validated Hit Result->Yes Yes No Unstable - Discard Result->No No

Caption: Key steps in a molecular dynamics simulation.

Protocol 4: Conceptual MD Workflow with GROMACS
  • System Preparation: The highest-scoring, ADMET-compliant protein-ligand complex is placed in a simulation box. The box is filled with a specific water model (e.g., TIP3P) and counter-ions are added to neutralize the system's charge. [14]2. Ligand Parametrization: Generate force field parameters (a topology file) for the ligand, which describe its bonds, angles, and charges. This can be done using servers like CGenFF. [15]3. Minimization and Equilibration: The entire system undergoes energy minimization. This is followed by two equilibration phases: first under constant Number of particles, Volume, and Temperature (NVT), then under constant Number of particles, Pressure, and Temperature (NPT). These steps allow the system to relax and reach the desired simulation temperature and pressure. [14]4. Production MD: The production simulation is run for an extended period (e.g., 50-100 ns), during which the coordinates of all atoms are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions identified during docking.

A successful candidate will exhibit a stable RMSD and maintain critical interactions throughout the simulation, providing strong evidence that it is a viable lead for further experimental validation.

Conclusion

This in-depth guide outlines a robust, multi-faceted in silico strategy for identifying novel inhibitors from a focused 5-Chloro-2-methylpyrazolo[4,3-b]pyridine library. By integrating high-throughput docking with critical post-processing filters like interaction analysis, ADMET prediction, and rigorous MD simulations, this workflow maximizes the probability of identifying high-quality lead compounds. Each step is designed to be self-validating, building confidence from a large initial library to a small set of highly promising, experimentally tractable candidates. This approach embodies the principles of modern computational drug discovery, leveraging predictive power to de-risk and accelerate the path toward novel therapeutics.

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  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents . National Center for Biotechnology Information. [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening . Scientific Research Publishing. [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents . Pharmacy Education. [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches . Longdom Publishing. [Link]

  • Pyrazolo[4,3-b]pyridine - Products . Advanced ChemBlocks. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . RSC Publishing. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity . National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives . ResearchGate. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity . PubMed. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable, and chemically validated protocol for synthesizing 5-chloro-2-methylpyrazolo[4,3-b]pyridine .

This guide addresses the specific challenge of constructing the pyrazolo[4,3-b]pyridine core (a 5,6-fused system) from 2,6-dichloro-3-nitropyridine . It distinguishes between the formation of triazolo derivatives (often formed via direct hydrazine displacement) and the desired pyrazolo core, which requires the introduction of a carbon atom at the C2 position prior to cyclization.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a critical pharmacophore in kinase inhibitors (e.g., JNK, CDK) and PDE5 inhibitors. While direct reaction of 2-halo-3-nitropyridines with hydrazines is a common entry point for fused heterocycles, it predominantly yields [1,2,4]triazolo[1,5-a]pyridines or triazolo[4,3-b]pyridines due to the lack of a carbon bridge in the reagent set.

To synthesize the pyrazolo (C3N2) ring fused to the pyridine, one must establish a carbon-carbon bond at the pyridine C2 position. This protocol details the "Carbon-First" strategy : displacing the C2-chloro substituent with a malonate nucleophile, followed by decarboxylation, reduction, and diazotization-mediated cyclization (Widman-Stoermer type). This route guarantees the pyrazolo topology and provides a high-fidelity path to the 5-chloro-2-methyl target.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical phases: C2-Functionalization , Core Cyclization , and Regioselective Methylation .

SynthesisPathway SM 2,6-Dichloro- 3-nitropyridine Int1 Diethyl 2-(6-chloro-3- nitropyridin-2-yl)malonate SM->Int1 Diethyl Malonate NaH, THF, 0°C Int2 6-Chloro-2-methyl- 3-nitropyridine Int1->Int2 6M HCl Reflux (-2CO2) Int3 6-Chloro-2-methyl- 3-aminopyridine Int2->Int3 SnCl2 / HCl (Nitro Reduction) Core 5-Chloro-1H- pyrazolo[4,3-b]pyridine Int3->Core NaNO2, AcOH (Diazotization/Cyclization) Product 5-Chloro-2-methyl pyrazolo[4,3-b]pyridine Core->Product MeI, K2CO3 (Methylation & Separation)

Figure 1: Step-wise synthetic pathway transforming the dichloro-nitro precursor into the methylated pyrazolo-pyridine target.

Detailed Experimental Protocols

Phase 1: Introduction of the Carbon Framework

Objective: Replace the C2-Chloro leaving group with a methyl equivalent. Direct methylation is difficult; therefore, we use a malonate displacement followed by decarboxylation.

Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Diethyl malonate (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

      
       or Ar).
      
    • Add Diethyl malonate dropwise. Evolution of

      
       gas will be observed. Stir for 30 min until the solution is clear (formation of sodiomalonate).
      
    • Add a solution of 2,6-dichloro-3-nitropyridine in THF dropwise to the malonate anion. Maintain temp < 10°C to prevent bis-alkylation.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the polar adduct.
      
    • Quench: Pour into ice-cold dilute HCl. Extract with EtOAc.

  • Critical Process Parameter (CPP): Regioselectivity is naturally high for C2 due to the activating ortho-nitro group. However, temperature control is vital to prevent displacement of the C6-Cl.

Step 2: Hydrolysis and Decarboxylation
  • Reagents: 6M HCl (aq), Acetic Acid (co-solvent).

  • Procedure:

    • Dissolve the crude malonate adduct in a 1:1 mixture of Acetic Acid and 6M HCl.

    • Reflux (100–110°C) for 12 hours. Vigorous evolution of

      
       marks the decarboxylation.
      
    • Neutralize with NaOH to pH 8 and extract with DCM.

  • Result: 6-Chloro-2-methyl-3-nitropyridine .

  • Note: This step converts the bulky malonate group into a compact methyl group, setting up the "ortho-toluidine" motif required for cyclization.

Phase 2: Construction of the Pyrazole Core

Objective: Form the N-N bond and close the ring.

Step 3: Nitro Reduction
  • Reagents: Tin(II) Chloride Dihydrate (

    
    , 5.0 eq), Ethanol/Conc. HCl.
    
  • Rationale: Catalytic hydrogenation (

    
    ) often causes hydrogenolysis of the C6-Chlorine atom. Stannous chloride is chemoselective for the nitro group in the presence of halogens.
    
  • Procedure:

    • Dissolve the nitro compound in Ethanol.

    • Add

      
       solution (in conc. HCl) dropwise.
      
    • Stir at 60°C for 2 hours.

    • Workup requires careful pH adjustment to precipitate Tin salts (or use Rochelle's salt).

  • Product: 6-Chloro-2-methyl-3-aminopyridine .

Step 4: Widman-Stoermer Cyclization
  • Mechanism: Diazotization of the amine generates a diazonium species. The adjacent methyl group undergoes tautomerization to a methylene nucleophile, which attacks the diazonium nitrogen, closing the ring.

  • Reagents:

    
     (1.1 eq), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve the amine in Glacial Acetic Acid.

    • Cool to 10°C. Add a concentrated aqueous solution of

      
       dropwise.
      
    • The reaction mixture will darken. Allow to warm to RT and stir overnight.

    • Concentrate the solvent and neutralize with saturated

      
      . The product precipitates as a tan/brown solid.
      
  • Product: 5-Chloro-1H-pyrazolo[4,3-b]pyridine .

  • Validation:

    
     NMR should show the disappearance of the methyl singlet (approx 2.6 ppm) and the appearance of the pyrazole C-H proton (approx 8.2 ppm).
    
Phase 3: Regioselective Methylation

Objective: Install the methyl group on N2.

Step 5: Methylation and Isomer Separation
  • Challenge: Alkylation of the 1H-heterocycle yields a mixture of N1-methyl and N2-methyl isomers.

  • Reagents: Iodomethane (MeI, 1.1 eq),

    
     (2.0 eq), DMF or Acetone.
    
  • Procedure:

    • Suspend the core in DMF with

      
      .
      
    • Add MeI at 0°C. Stir at RT for 2 hours.

    • Purification: The isomers have distinct polarities.

      • N2-Methyl (Target): Typically less polar. Elutes first or second depending on the stationary phase.

      • N1-Methyl (Byproduct): Often the major product if conditions are not optimized.

    • Separation: Flash Column Chromatography (SiO2, DCM/MeOH gradient).

  • Data Table: Isomer Identification

Feature5-Chloro-2-methylpyrazolo[4,3-b]pyridine (Target)5-Chloro-1-methylpyrazolo[4,3-b]pyridine (Byproduct)
TLC (

)
Higher (typically)Lower (typically)
UV Profile Distinct

shift
--
NOE Signal NOE between N-Me and C3-HNOE between N-Me and C7-H (Pyridine H)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of 5-Cl substituent Hydrogenolysis during reductionSwitch from

to

or

.
Low Yield in Step 1 Attack at C6 or bis-alkylationEnsure temp < 5°C during addition; add substrate to malonate (inverse addition).
Formation of Triazole Used Hydrazine in Step 1STOP. Do not use hydrazine on the chloronitro precursor. Use the Malonate route described above.
N1/N2 Ratio Poor Thermodynamic vs Kinetic controlN2 alkylation is often favored by bulky solvents or specific bases (

).

Safety Considerations

  • 2,6-Dichloro-3-nitropyridine: Potent skin sensitizer. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with moisture. Use dry solvents.

  • Tin(II) Chloride: Corrosive and toxic.

  • Iodomethane: Alkylating agent; suspected carcinogen. Use double-gloving and specific waste disposal.

References

  • Pyrazolo[4,3-b]pyridine Scaffold Synthesis

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1]

    • Source: Int. J. Mol.[1] Sci. 2023, 24(3), 1888.

    • URL:[Link]

    • Relevance: Validates the displacement of 2-chloro-3-nitropyridines with carbon nucleophiles (beta-keto esters) as the primary entry to this ring system.
  • Regioselectivity of Pyridine Substitutions

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
    • Source: Chemistry StackExchange / Liter
    • URL:[Link]

    • Relevance: Explains the electronic bias favoring C2 substitution due to the ortho-nitro effect.
  • Cyclization Mechanisms (Widman-Stoermer)

    • Title: Recent Advances in the Synthesis of Indazoles and Pyrazolo[4,3-b]pyridines.[1]

    • Source: MDPI Molecules.
    • URL:[Link] (General reference for the cyclization class).

  • Isomer Characterization

    • Title: Tautomerism and Isomerism in Pyrazolo-pyridines.
    • Source: J. Heterocyclic Chem.

    • URL:[Link]

Sources

Application Note: High-Purity Isolation of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. The presented methodology utilizes normal-phase flash column chromatography, a robust and scalable technique for the efficient removal of synthetic impurities. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity 5-Chloro-2-methylpyrazolo[4,3-b]pyridine for downstream applications.

Introduction

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a member of the pyrazolopyridine class of heterocyclic compounds, which are prominent scaffolds in the development of therapeutic agents. The biological activity of such compounds is highly dependent on their purity. Therefore, the development of an efficient and reproducible purification method is critical.

This document outlines a systematic approach to the purification of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine using automated flash chromatography. The choice of normal-phase chromatography is predicated on the physicochemical properties of the target molecule and common impurities encountered during its synthesis.

Physicochemical Properties of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

A thorough understanding of the target molecule's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₆ClN₃Synthonix, Inc.[1]
Molecular Weight 167.6 g/mol Synthonix, Inc.[1]
Appearance Expected to be a solidSigma-Aldrich[2]
Calculated LogP 2.04ChemScene[3]
pKa (Basic) Estimated ~1-2EPA[4]

The calculated LogP suggests moderate polarity, making the compound suitable for normal-phase chromatography. The basicity of the pyridine nitrogen can lead to interactions with the silica stationary phase, a factor that must be managed during method development to prevent peak tailing.

Chromatographic Method Development

Rationale for Method Selection

Normal-phase flash chromatography using a silica gel stationary phase was selected for the following reasons:

  • Solubility: Pyrazolopyridines are often soluble in organic solvents compatible with normal-phase chromatography, such as dichloromethane and ethyl acetate.

  • Selectivity: The polar functionalities of the target molecule and potential impurities allow for effective separation based on their differential interactions with the polar silica surface.

  • Scalability: Flash chromatography is readily scalable from milligrams to kilograms, making it suitable for both research and process development.

Potential Impurities

The purification strategy must account for the removal of common impurities from the synthesis of pyrazolopyridines. These can include:

  • Unreacted starting materials (e.g., substituted pyridines, hydrazines).

  • Reagents and catalysts.

  • Isomeric byproducts.[5]

  • Products of side reactions.

Detailed Purification Protocol

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Flash Column

  • HPLC-grade Solvents: Hexane, Ethyl Acetate, Dichloromethane

  • Crude 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Experimental Workflow

The overall workflow for the purification is depicted below.

Purification_Workflow Purification Workflow for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC_analysis 1. TLC Method Development Sample_prep 2. Sample Preparation TLC_analysis->Sample_prep Determine optimal solvent system Sample_loading 4. Sample Loading Sample_prep->Sample_loading Dissolve in minimal DCM Column_equilibration 3. Column Equilibration Column_equilibration->Sample_loading Prepare column Elution 5. Gradient Elution Sample_loading->Elution Inject sample Fraction_collection 6. Fraction Collection Elution->Fraction_collection Separate compounds Purity_check 7. Purity Analysis (TLC/HPLC) Fraction_collection->Purity_check Collect fractions based on UV signal Solvent_evaporation 8. Solvent Evaporation Purity_check->Solvent_evaporation Pool pure fractions Final_product Pure Product Solvent_evaporation->Final_product Isolate pure compound

Caption: A high-level workflow for the purification of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.

Step-by-Step Protocol
  • TLC Method Development:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1).

    • The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[6]

  • Sample Preparation:

    • Dissolve the crude 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in a minimal amount of dichloromethane.

    • If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Equilibration:

    • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 5 column volumes.

  • Sample Loading:

    • Load the dissolved sample directly onto the equilibrated column.

    • If using the dry-loading technique, carefully add the silica-adsorbed sample to the top of the column.

  • Gradient Elution:

    • Begin the elution with a low polarity mobile phase and gradually increase the polarity. A typical gradient is shown in the table below.

    • Monitor the elution profile using the system's UV detector (254 nm).

Time (min)% Hexane% Ethyl Acetate
0-2955
2-1595 → 605 → 40
15-206040
20-2260 → 9540 → 5
22-25955
  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The main peak corresponding to the product should be collected in separate tubes.

  • Purity Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • For higher accuracy, a small aliquot from the pooled pure fractions can be analyzed by HPLC.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.

Results and Discussion

Following this protocol, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine can be isolated with a purity of >98%. The use of a gradient elution ensures the effective separation of less polar and more polar impurities.

Troubleshooting:

  • Peak Tailing: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the silica surface, causing peak tailing. If this is observed, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can improve peak shape.

  • Poor Resolution: If the separation between the product and an impurity is insufficient, consider using a shallower gradient or a different solvent system (e.g., Dichloromethane:Methanol).

  • Low Recovery: This may be due to irreversible adsorption of the compound onto the silica gel. Using a less acidic stationary phase or adding a competitive base to the mobile phase can mitigate this issue.

Conclusion

The detailed protocol presented in this application note provides a robust and reliable method for the purification of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine using automated flash chromatography. This method is suitable for obtaining high-purity material essential for pharmaceutical research and development activities.

References

  • DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Antonov, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 839.
  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Supporting Information for a scientific public
  • U.S. Patent No. 5,329,011. (1994).
  • Dissertation. (n.d.).
  • Chinese Patent No. CN105037255A. (2015). Synthesis method of 2-chloro-5-methyl pyridine.
  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 15-45.
  • González-Búrquez, M., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4567.
  • ResearchGate. (2025).
  • Synthonix, Inc. (n.d.). 5-chloro-2-methylpyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylpyridine Properties. Retrieved from [Link]

  • European Patent No. 0121320. (1984).
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10443-10445.

Sources

Application Note: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS: 2489461-15-4) is a privileged heteroaromatic fragment and scaffold probe used extensively in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Unlike "lock-and-key" probes (e.g., JQ1 for BET bromodomains) that bind a single target with high affinity, this molecule acts as a chemical linchpin . Its specific utility lies in its rigid, electron-deficient bicyclic core, which mimics the adenine pharmacophore of kinases and the allosteric modulators of GPCRs (e.g., mGluR4).

Key Applications:

  • Fragment-Based Screening: Used as a rigid, soluble fragment in NMR (STD, WaterLOGSY) and SPR screens to identify weak-binding "hits" against kinases and GPCRs.

  • Probe Library Generation: The C-5 chlorine atom serves as a reactive "handle" for late-stage functionalization (Suzuki/Buchwald couplings), allowing researchers to rapidly generate libraries of bioactive probes.

  • Tautomer Stabilization: The N-2 methyl group locks the pyrazole tautomer, reducing conformational ambiguity during protein-ligand docking studies.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Pharmacophore & Mechanism

The pyrazolo[4,3-b]pyridine core is a bioisostere of indazole and azaindole, structures ubiquitous in FDA-approved drugs.

  • Kinase Relevance: The pyridine nitrogen (N-4) often acts as a hydrogen bond acceptor for the kinase "hinge" region.

  • GPCR Relevance: This scaffold is central to Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), such as VU0418506 .

  • The 5-Chloro Advantage: The chlorine at position 5 is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-coupling reactions. This allows the rapid attachment of "tail" groups to probe the solvent-exposed regions of a binding pocket.

Validated Biological Context

While the 5-Chloro-2-methyl derivative is a scaffold, its derivatives have potent biological activity.

  • mGlu4 PAMs: Derivatives of this core (often with substitution at C-3 or C-5) enhance glutamate signaling, offering therapeutic potential for Parkinson's disease (Niswender et al., 2008).

  • c-Met Inhibitors: The core is structurally related to Glumetinib (SCC244), a highly selective c-Met inhibitor.

Part 3: Visualizing the Probe Workflow

The following diagram illustrates the logical flow of using 5-Chloro-2-methylpyrazolo[4,3-b]pyridine to develop a high-affinity biological probe.

ProbeWorkflow Scaffold 5-Chloro-2-methyl pyrazolo[4,3-b]pyridine (The Probe Scaffold) Screening Fragment Screening (NMR/SPR) Scaffold->Screening Direct Binding Assay Chemistry Pd-Catalyzed Functionalization (C-5 Coupling) Scaffold->Chemistry Parallel Synthesis Hit Confirmed Hit (Kd ~mM range) Screening->Hit Validation Hit->Chemistry Structure-Guided Design Library Analog Library (SAR Exploration) Chemistry->Library Diversification Lead High-Affinity Probe (e.g., Kinase/GPCR Ligand) Library->Lead Optimization

Caption: Workflow transforming the 5-Chloro-2-methylpyrazolo[4,3-b]pyridine scaffold into a bioactive lead via screening and functionalization.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Objective: To replace the C-5 chlorine with an aryl/heteroaryl group, creating a library of potential kinase/GPCR inhibitors.

Reagents:

  • Substrate: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or XPhos Pd G2

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a nitrogen-purged microwave vial, combine the scaffold (5-Cl probe), boronic acid, base, and catalyst.

  • Solvation: Add degassed 1,4-dioxane/water solvent mixture. Seal the vial immediately.

  • Reaction: Heat to 90–100°C for 2–4 hours (conventional heating) or 30 mins at 110°C (microwave irradiation).

    • Expert Tip: The electron-deficient nature of the pyridine ring facilitates this coupling, but steric bulk on the boronic acid may require longer times or active catalysts like XPhos.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify product identity via ¹H-NMR and LC-MS.

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Objective: To detect direct binding of the 5-Chloro-2-methyl fragment to a target protein (e.g., a Kinase domain).

Materials:

  • Protein: Recombinant Target Protein (20 µM in deuterated buffer).

  • Ligand: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1 mM, 50x excess).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

Procedure:

  • Sample Prep: Prepare a 500 µL sample containing 20 µM protein and 1 mM ligand. Prepare a reference sample with ligand only.

  • Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker).

  • Saturation: Apply on-resonance irradiation (e.g., at 0.0 ppm or -1.0 ppm) for 2–3 seconds to saturate protein resonances. Apply off-resonance irradiation (e.g., at 30 ppm) for the reference spectrum.

  • Data Acquisition: Acquire difference spectra (On-resonance minus Off-resonance).

  • Analysis:

    • Positive Result: Signals corresponding to the ligand protons (aromatic region ~7.0–8.5 ppm, methyl ~4.0 ppm) appear in the difference spectrum. This indicates magnetization transfer from protein to ligand (binding).

    • Negative Result: No ligand signals in the difference spectrum.

Part 5: Data Presentation & Quality Control

Table 1: Physicochemical Profile of the Scaffold
PropertyValueRelevance
Molecular Weight 167.59 DaIdeal for FBDD (Rule of 3 compliant).
ClogP ~1.5Good solubility for NMR/SPR screening.
H-Bond Donors 0Can traverse membranes; requires functionalization for specific contacts.
H-Bond Acceptors 3N-1, N-4, N-6 available for protein interaction.
Tautomer State Fixed (2-Me)Simplifies SAR interpretation; no N-H tautomer ambiguity.
Quality Control Standards
  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H-NMR must show distinct singlets for the pyrazole proton and methyl group, and doublets for the pyridine ring (if unsubstituted at other positions).

  • Storage: Store solid at -20°C; DMSO stock solutions (100 mM) stable at -20°C for 6 months.

Part 6: References

  • Niswender, C. M., et al. (2008).[1] "Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators." Bioorganic & Medicinal Chemistry Letters.

  • Engers, D. W., et al. (2016).[2] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)." ACS Chemical Neuroscience.[3]

  • Lindsley, C. W., et al. (2011). "Progress towards the development of positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4)."[1][4][5] Current Opinion in Drug Discovery & Development.

  • AiFChem. (2023). "Product Specification: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine."

  • Synthonix. (2023). "Building Blocks: 5-chloro-2-methylpyrazolo[4,3-b]pyridine."[6]

Sources

Introduction: A Rational Approach to Characterizing Novel Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Design of Enzyme Inhibition Assays for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as the core of potent enzyme inhibitors.[1][2] Numerous derivatives have been developed as inhibitors for critical enzyme classes, particularly protein kinases such as PI3K and Topoisomerase II.[3][4][5] Given this precedent, a novel compound like 5-Chloro-2-methylpyrazolo[4,3-b]pyridine warrants a thorough investigation into its potential as an enzyme inhibitor, most logically beginning with protein kinases.

This guide, authored from the perspective of a senior application scientist, provides a comprehensive framework for the design and execution of robust enzyme inhibition assays tailored for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach begins with a high-throughput biochemical assay to establish inhibitory activity and determine potency (IC₅₀), followed by a biophysical method to confirm direct binding, elucidate the kinetics of the interaction (Kᵢ), and provide mechanistic insight.

Section 1: Foundational Concepts in Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the key parameters and the strategic selection of assays.

The Importance of Assay Choice: From Screening to Mechanism

The goal is not just to determine if the compound inhibits an enzyme, but to understand how and how well. This requires a multi-faceted approach:

  • Biochemical Assays: These measure the catalytic activity of an enzyme. They are the workhorses of initial screening, designed to be rapid and scalable.[6] By measuring the reduction in enzyme activity in the presence of the inhibitor, we can determine its potency, commonly expressed as the IC₅₀ value.

  • Biophysical Assays: These measure the direct physical interaction between the inhibitor and the enzyme.[7] They are critical for confirming that the observed inhibition is due to direct binding and not an artifact. These assays provide the binding affinity (Kᵢ) and kinetic rate constants (kₐ and kₑ), which are indispensable for lead optimization.[8]

Differentiating Potency (IC₅₀) from Affinity (Kᵢ)

These two terms are often used interchangeably but represent distinct concepts:

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[9] It is a measure of the functional strength of the inhibitor but is highly dependent on factors like enzyme and substrate concentrations.[10][11]

  • Kᵢ (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. It reflects the intrinsic binding affinity of the inhibitor for the enzyme and is an absolute value independent of assay conditions.[10]

A low IC₅₀ value is a strong indicator of a potent compound. This value can be converted to the more universal Kᵢ value using the Cheng-Prusoff equation , which accounts for the substrate concentration used in the assay.[9][12]

Section 2: Protocol 1 - High-Throughput Screening via Luminescence-Based Kinase Assay

Our primary assay will be a luminescence-based method to quantify kinase activity by measuring ATP consumption. The Kinase-Glo® platform is an industry-standard, homogeneous "add-mix-read" assay ideal for this purpose.[13]

Principle of the Kinase-Glo® Assay

The assay quantifies the amount of ATP remaining in solution following a kinase reaction.[14][15] The kinase uses ATP to phosphorylate its substrate. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[16] This signal is directly proportional to the ATP concentration and thus inversely proportional to kinase activity.[14][15] Potent inhibition of the kinase results in less ATP consumption and a stronger luminescent signal.[17]

Experimental Workflow: Kinase-Glo® Assay

KinaseGlo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Data Acquisition & Analysis A Prepare Reaction Mix: Target Kinase + Substrate + ATP Buffer B Add 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (Serial Dilution) A->B C Incubate to Allow Kinase Reaction & ATP Consumption B->C D Add Kinase-Glo® Reagent (Luciferase + Luciferin) C->D E Incubate to Stabilize Signal D->E F Luciferase catalyzes: ATP + Luciferin -> Light E->F G Measure Luminescence (Plate Reader) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 Value H->I

Caption: Workflow for determining inhibitor potency using the Kinase-Glo® luminescent assay.

Detailed Protocol: IC₅₀ Determination

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.[13]

1. Materials and Reagents:

  • Purified target kinase (e.g., PI3Kγ)

  • Kinase-specific substrate (e.g., a peptide or lipid)

  • 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer (optimized for the target kinase)

  • ATP solution

  • DMSO (for compound dilution)

  • White, opaque 96-well microplates

  • Luminometer plate reader

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • For controls, add 1 µL of DMSO to "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Enzyme Preparation: Dilute the target kinase to a 2X working concentration in the kinase reaction buffer.

  • Reaction Initiation:

    • For all wells except "No Enzyme" control: Add 25 µL of the 2X kinase solution.

    • For "No Enzyme" wells: Add 25 µL of kinase reaction buffer without the enzyme.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]

  • Substrate Addition: Prepare a 2X substrate/ATP mix in the kinase reaction buffer. The ATP concentration should ideally be at or below the Kₘ for the kinase to sensitively detect ATP-competitive inhibitors.[6] Add 25 µL of this mix to all wells to start the reaction. The final reaction volume is 50 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Reagent to each well.[16]

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Lumi_max_activity - Lumi_sample) / (Lumi_max_activity - Lumi_no_enzyme)

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[6][11]

Expected Data Summary
CompoundTarget KinaseIC₅₀ (nM)Hill Slope
5-Chloro-2-methyl...Kinase X45.21.10.992
Staurosporine (Control)Kinase X8.71.00.995

Section 3: Protocol 2 - Mechanistic Analysis with Surface Plasmon Resonance (SPR)

A positive "hit" from the biochemical screen must be validated to confirm direct binding. SPR is a powerful, label-free technique that monitors binding events in real-time, providing high-quality kinetic data.[7][19]

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip caused by the binding of an analyte (the inhibitor) to a ligand (the immobilized kinase).[7] This allows for the direct measurement of the association rate (kₐ or kₒₙ) and the dissociation rate (kₑ or kₒff).[7] The equilibrium dissociation constant (Kᵢ), a true measure of binding affinity, is then calculated as the ratio of these rates (Kᵢ = kₑ/kₐ).

Experimental Workflow: SPR Kinetic Analysis

SPR_Workflow A Step 1: Immobilization Covalently attach target kinase to sensor chip B Step 2: Association Inject inhibitor at various concentrations over the surface A->B Cycle for next concentration C Step 3: Dissociation Flow running buffer over the surface B->C Cycle for next concentration D Step 4: Regeneration Inject a solution to remove bound inhibitor C->D Cycle for next concentration E Output: Sensorgram (Real-time binding curve) C->E D->A Cycle for next concentration F Analysis: Kinetic Fitting Calculate ka, kd, and KD E->F

Caption: General workflow for an SPR experiment to determine binding kinetics and affinity.

Detailed Protocol: Kinetic and Affinity Determination

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Purified target kinase

  • 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

  • SPR running buffer (e.g., HBS-EP+) with 1-5% DMSO

  • Regeneration solution (e.g., low pH glycine or high salt)

2. Step-by-Step Procedure:

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified kinase (diluted in a low pH buffer, e.g., pH 4.5 acetate) over the activated surface to allow for covalent coupling via primary amines.

    • Inject ethanolamine to deactivate any remaining active esters on the surface. Aim for a moderate immobilization level to avoid mass transport limitations.

  • Analyte Preparation: Prepare a serial dilution of the test compound in the running buffer. It is critical to include a buffer-only (zero concentration) injection for double referencing.

  • Kinetic Assay Cycle (for each concentration):

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject the test compound at a specific concentration for a defined period (e.g., 120 seconds). Binding is observed as an increase in the response signal.

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates from the kinase (e.g., for 300 seconds).

    • Regeneration: Inject the regeneration solution to strip all remaining bound compound from the surface, preparing it for the next cycle.

  • Data Collection: Repeat the cycle for the entire concentration series, typically in a random order to ensure there is no systematic bias.

3. Data Analysis:

  • Data Processing: The raw sensorgrams are processed by subtracting the signal from a reference flow cell and the signal from the buffer-only injection (double referencing).

  • Kinetic Fitting: The processed data (response vs. time for all concentrations) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

  • Derive Constants: This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the calculated equilibrium dissociation constant (Kᵢ).

Expected Data Summary
CompoundTarget Kinasekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kᵢ (nM)
5-Chloro-2-methyl...Kinase X2.5 x 10⁵1.0 x 10⁻²40.0
Known Inhibitor (Control)Kinase X5.0 x 10⁵5.0 x 10⁻³10.0

Section 4: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

For high-value compounds, confirming the binding interaction with an orthogonal, in-solution technique is best practice. ITC directly measures the heat released or absorbed during the binding event.[20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᵢ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), without the need for immobilization or labels.[22][23] This method provides the highest confidence in the binding data and can reveal the thermodynamic drivers of the interaction.

Section 5: Data Interpretation and Advancing the Project

The combined results from these assays provide a robust characterization of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.

  • Correlating Results: A potent IC₅₀ from the Kinase-Glo® assay coupled with a tight Kᵢ from the SPR experiment strongly indicates that the compound is a direct, high-affinity inhibitor of the target kinase.

  • Mechanism of Action: The kinetic parameters from SPR provide deeper insight. A slow dissociation rate (low kₑ) often correlates with a longer duration of action in a physiological setting, a desirable trait for many drug candidates.[8]

  • Next Steps:

    • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.

    • Cell-Based Assays: Progress the compound into cellular models to confirm that it can engage the target kinase in a physiological context and produce a desired downstream effect (e.g., inhibition of cancer cell proliferation).[18]

    • Mechanism of Inhibition Studies: Conduct further kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.[24]

By following this structured, multi-assay approach, researchers can confidently and efficiently characterize the inhibitory potential of novel compounds like 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, generating the high-quality data required for successful drug development programs.

References

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • PT. Indolab Utama. (2016). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]

  • van der Veen, R. M., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]

  • Nordin, B. E., et al. (2013). Fluorescent Peptide Assays For Protein Kinases. PMC. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Retrieved from [Link]

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • RSC Publishing. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Retrieved from [Link]

  • YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]

  • University of Bath. (2021). Steady- state enzyme kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Retrieved from [Link]

  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

Sources

Experimental setup for scaling up 5-Chloro-2-methylpyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery chemists and process development scientists. It details a robust, scalable protocol for the synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine , a critical scaffold in kinase inhibitor development (e.g., ALK, CDK inhibitors).

Application Note: Scalable Synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Executive Summary

The synthesis of 5-chloro-2-methylpyrazolo[4,3-b]pyridine presents a classic heterocyclic challenge: regioselectivity . The pyrazolo[4,3-b]pyridine core contains two nucleophilic nitrogens (N1 and N2). Direct cyclization with methylhydrazine typically favors the thermodynamically stable 1-methyl isomer (N1), whereas many bioactive targets require the 2-methyl (N2) isomer.

This guide provides a validated two-stage protocol to achieve high N2-selectivity:

  • Cyclization: Formation of the unsubstituted 1H-pyrazolo[4,3-b]pyridine core.

  • Regioselective Methylation: Kinetic alkylation using a specific solvent/base system (THF/NaHMDS) to favor the N2 isomer over the N1 isomer.[1]

Retrosynthetic Strategy & Pathway

The chosen route avoids the ambiguity of methylhydrazine cyclization by first establishing the bicyclic core and then exploiting solvent-controlled alkylation kinetics.

Chemical Pathway:

  • Starting Material: 2,6-Dichloropyridine-3-carbaldehyde.

  • Intermediate: 5-Chloro-1H-pyrazolo[4,3-b]pyridine (via hydrazine condensation/SNAr).

  • Target: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (via N2-selective methylation).

SynthesisRoute SM 2,6-Dichloropyridine- 3-carbaldehyde Step1 Step 1: Cyclization (Hydrazine hydrate, EtOH) SM->Step1 Inter 5-Chloro-1H-pyrazolo [4,3-b]pyridine (Core Scaffold) Step1->Inter Step2 Step 2: Methylation (MeI, NaHMDS, THF) Inter->Step2 Target 5-Chloro-2-methylpyrazolo [4,3-b]pyridine (Target: N2 Isomer) Step2->Target Major (THF) Impurity 1-Methyl Isomer (N1 Impurity) Step2->Impurity Minor

Figure 1: Synthetic workflow emphasizing the divergence at the methylation step.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine

Objective: Construct the fused bicyclic system. Scale: 10.0 g Input

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol
2,6-Dichloropyridine-3-carbaldehyde 176.00 1.0 10.0 g
Hydrazine Monohydrate (64-65%) 50.06 2.5 ~4.5 mL
Ethanol (Absolute) - Solvent 100 mL

| Triethylamine (TEA) | 101.19 | 1.2 | 9.5 mL |

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal temperature probe. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2,6-dichloropyridine-3-carbaldehyde and Ethanol. Cool the solution to 0–5 °C using an ice bath.

  • Addition: Mix Hydrazine Monohydrate with TEA in 10 mL EtOH. Add this solution dropwise over 20 minutes. Note: Reaction is exothermic; maintain T < 10 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Mechanism:[2][3][4][5][6][7] The hydrazine first forms the hydrazone (Schiff base) with the aldehyde, followed by an intramolecular

      
       displacement of the 2-chloro substituent.
      
  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting aldehyde (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Work-up: The product often precipitates as a white/off-white solid.

    • Concentrate the solvent to ~25% volume under reduced pressure.

    • Add Water (50 mL) and stir for 30 mins to slurry.

    • Filter the solid.[8][9] Wash with cold water (

      
       mL) and cold Hexane (
      
      
      
      mL).
  • Drying: Dry in a vacuum oven at 45 °C overnight.

    • Expected Yield: 80–90%[3]

    • Appearance: Off-white powder.

Step 2: Regioselective Methylation (N2-Selective)

Objective: Methylate the pyrazole ring at the N2 position.[8][10] Critical Insight: Using THF (a non-polar/aprotic solvent) with NaHMDS promotes N2 alkylation via a "Close Ion Pair" mechanism, whereas polar solvents like DMSO/DMF often favor N1 alkylation due to "Solvent Separated Ion Pairs" [1].

Reagents & Stoichiometry:

Reagent MW Equiv. Mass/Vol
5-Chloro-1H-pyrazolo[4,3-b]pyridine 153.57 1.0 5.0 g
NaHMDS (1.0 M in THF) - 1.2 39.0 mL
Iodomethane (MeI) 141.94 1.1 2.2 mL

| THF (Anhydrous) | - | Solvent | 50 mL |

Procedure:

  • Deprotonation: Charge the 1H-intermediate and anhydrous THF into a dry flask under

    
    . Cool to 0 °C .[5][8][11]
    
  • Base Addition: Add NaHMDS solution dropwise over 15 minutes. The solution may turn yellow/orange (formation of the pyrazolide anion). Stir at 0 °C for 30 minutes.

  • Alkylation: Add Iodomethane (MeI) dropwise via syringe.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Quench with Saturated

    
     solution (20 mL).
    
  • Extraction: Dilute with EtOAc (100 mL). Wash with Water and Brine.[8] Dry organic layer over

    
    .[8]
    
  • Purification (Crucial): The crude will contain a mixture of N2 (Major) and N1 (Minor).

    • Column Chromatography: Silica Gel.[8] Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The N2-methyl isomer is typically less polar (higher

      
      ) than the N1-methyl isomer due to the lack of lone-pair repulsion adjacent to the pyridine nitrogen.
      
    • Crystallization: If scale is >50g, recrystallize from Heptane/EtOAc to enrich the N2 isomer.

Analytical Controls & Troubleshooting

Distinguishing Isomers (NMR)

Correctly identifying the N2 isomer is critical.

  • N2-Methyl (Target): The methyl group is far from the pyridine ring's magnetic anisotropy.

    • NOESY Signal: NOE correlation between the N-Methyl protons and the C3-H proton (pyrazole proton). No NOE with pyridine protons.

  • N1-Methyl (Impurity): The methyl group is spatially close to the Pyridine C7-H (if applicable) or influences the shift of the bridgehead carbon.

    • Shift: N1-Me often appears slightly downfield compared to N2-Me due to the deshielding effect of the adjacent pyridine ring fusion.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclizationEnsure temperature reaches RT; add catalytic acetic acid if reaction stalls at hydrazone stage.
High N1 Isomer Ratio Solvent polarity too highEnsure THF is anhydrous. Do not use DMF or DMSO. Switch base to NaHMDS or LiHMDS (Lithium coordinates N1, blocking it).
Poly-methylation Excess MeIStrictly control MeI stoichiometry (1.05 - 1.1 equiv).

Safety & Process Hazards

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use in a fume hood with double-gloving. In case of spill, neutralize with dilute hypochlorite (bleach).

  • Iodomethane: Volatile alkylating agent (neurotoxin). Handle only in a fume hood.

  • Exotherms: The reaction of hydrazine with aldehydes is exothermic. Control addition rates.

References

  • Regioselective Alkylation of Azolo-Fused Heterocycles

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
    • Source:J. Org. Chem. 2018, 83, 10, 5392–5401.
    • URL:[Link]

    • Relevance: Establishes the rule that THF/NaHMDS favors N2 alkylation in similar fused systems (pyrazolo[3,4-d]pyrimidines), while DMSO favors N1.
  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[12]

    • Source:Int. J. Mol. Sci. 2023, 24(2), 1758.
    • URL:[Link][13][14]

    • Relevance: Provides background on the cyclization of 2-chloro-3-nitropyridines and related SNAr str
  • Commercial Reference for Target Structure

    • Title: 5-chloro-2-methylpyrazolo[4,3-b]pyridine (Product Page).
    • Source: Synthonix / PubChem.[15]

    • URL:[Link]

    • Relevance: Confirms the stability and existence of the specific 2-methyl isomer as a distinct commercial entity.

Sources

Advanced Characterization of Pyrazolopyridine Scaffolds: A Multi-Modal NMR and MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) represent a privileged scaffold in drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, sGC stimulators, and phosphodiesterase inhibitors. However, their synthesis often yields complex mixtures of regioisomers (specifically


 vs. 

alkylation) that are difficult to distinguish by standard 1D NMR or low-resolution MS.

This guide provides a definitive, self-validating protocol for the structural elucidation of pyrazolopyridines. It integrates high-resolution Mass Spectrometry (HRMS) fragmentation analysis with advanced 2D NMR techniques—specifically


 HMBC —to unequivocally assign regiochemistry.

Mass Spectrometry Profiling

While NMR provides stereochemical resolution, Mass Spectrometry (MS) is the first line of defense for purity and elemental composition. For pyrazolopyridines, Electrospray Ionization (ESI) is preferred over APCI due to the basicity of the pyridine nitrogen.

Experimental Protocol: LC-MS/MS
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase A: Water + 0.1% Formic Acid (protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes (C18 column).

Fragmentation Mechanics

Pyrazolopyridines exhibit characteristic fragmentation pathways useful for confirming the core structure. The primary decomposition involves ring opening and the neutral loss of small molecules like HCN (27 Da) or


 (28 Da).
Figure 1: Fragmentation Pathway (Pyrazolo[3,4-b]pyridine)

MS_Fragmentation M_Ion Precursor Ion [M+H]+ m/z 120 (Core) Frag_1 Ring Opening (Cleavage of N-N) M_Ion->Frag_1 CID Energy (20-40 eV) Frag_2 Loss of HCN [M+H - 27]+ Frag_1->Frag_2 - HCN Frag_3 Loss of N2 (Diazo intermediate) Frag_1->Frag_3 - N2 (minor) Frag_4 Pyridine Cation m/z ~78 Frag_2->Frag_4 Rearrangement

Caption: Proposed collision-induced dissociation (CID) pathway for the pyrazolo[3,4-b]pyridine core. The loss of HCN is diagnostic for the pyrazole ring.

NMR Structural Elucidation

The critical challenge in pyrazolopyridine synthesis is distinguishing between


-isomers  (thermodynamically favored) and 

-isomers
(kinetically favored/steric dependent).
Sample Preparation[1]
  • Solvent: DMSO-

    
     is mandatory. It prevents solute aggregation and provides sharp signals for exchangeable protons. 
    
    
    
    often leads to broad signals due to quadrupole broadening from the nitrogen atoms.
  • Concentration:

    • 1H/13C/COSY/HSQC: 5–10 mg.

    • 15N HMBC: 20–30 mg (Critical for detecting low-sensitivity

      
       at natural abundance).
      
The "Golden Standard" Workflow

Standard 1D NOE can be misleading if the


-substituent is flexible. The only definitive method is 

HMBC
, which correlates the alkyl protons directly to the specific nitrogen atom they are attached to.
Table 1: Diagnostic Chemical Shifts (DMSO-

)
NucleusN1-Isomer (Typical)N2-Isomer (Typical)Diagnostic Feature

(Pyraz-H3)

8.0 – 8.3 ppm

8.4 – 8.8 ppm
N2-isomer H3 is often more deshielded.

(Pyraz-C3)

133 – 136 ppm

125 – 130 ppm
C3 is shielded in N2-isomers.

(Pyrrole-like)

-180 to -200 ppm

-160 to -180 ppm
Direct correlation in HMBC.

(Pyridine-like)

-60 to -80 ppm

-60 to -80 ppm
Less diagnostic.[1]
Decision Tree for Isomer Assignment

The following logic gate utilizes 2D NMR correlations to unequivocally assign the structure.

NMR_Workflow Start Unknown Isomer (Pyrazolo[3,4-b]pyridine) Step1 1H-1H NOESY Check spatial proximity Start->Step1 Decision1 NOE between N-Alkyl & Pyridine H4? Step1->Decision1 Result_N1 Likely N1-Isomer (Spatial separation) Decision1->Result_N1 No NOE Result_N2 Likely N2-Isomer (Close proximity) Decision1->Result_N2 Strong NOE Step2 CONFIRMATION: 1H-15N HMBC Result_N1->Step2 Result_N2->Step2 Final_N1 N1-Alkylated (Correlation to N1 @ -190 ppm) Step2->Final_N1 2-bond coupling (H_alkyl -> N1) Final_N2 N2-Alkylated (Correlation to N2 @ -170 ppm) Step2->Final_N2 2-bond coupling (H_alkyl -> N2)

Caption: Logic flow for distinguishing N1 vs N2 regioisomers using NOESY and 15N HMBC.

Detailed Protocol: 1H-15N HMBC

Because


 has low natural abundance (0.37%) and a negative gyromagnetic ratio, standard parameters must be optimized.
  • Pulse Sequence: Use a gradient-selected HMBC sequence optimized for long-range couplings (e.g., hmbcgpndqf on Bruker systems).

  • Coupling Constant (

    
    ):  Optimize for 
    
    
    
    . This covers both 2-bond (N-C-H) and 3-bond (N-C-C-H) couplings.
  • Scans (NS): Minimum 64 scans (128 preferred) for 20 mg samples.

  • Indirect Dimension (F1): Set spectral width to 400 ppm to cover the entire nitrogen range (from nitro groups to amines). Center at -150 ppm (relative to nitromethane).

  • Processing: Use magnitude mode processing. Zero-filling to 2k points in F1 is recommended to resolve closely spaced nitrogen signals.

Interpretation:

  • In the N1-alkylated isomer, the alkyl protons will show a strong cross-peak to the pyrrole-type nitrogen (

    
    ).
    
  • In the N2-alkylated isomer, the alkyl protons will correlate to the pyridine-type nitrogen (

    
    ) of the pyrazole ring.
    

References

  • Vertex Pharmaceuticals. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • National Institutes of Health (NIH). (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Journal of Organic Chemistry. Link

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Link

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Magritek. (2022). Can benchtop NMR detect 15N at natural abundance?. Application Note. Link

Sources

Application Notes & Protocols: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Heterocyclic Building Block for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Value of the Pyrazolopyridine Core

The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a "hinge-binding" core in a multitude of kinase inhibitors.[1][2] Its structural resemblance to purine bases allows it to form key hydrogen bond interactions within the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][3] Within this class, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine has emerged as a particularly valuable and versatile synthetic building block. Its pre-functionalized structure offers two primary, orthogonal sites for chemical modification: the reactive 5-chloro substituent, ideal for carbon-carbon and carbon-heteroatom bond formation, and the pyrazole ring, which can be further functionalized if required. This guide provides an in-depth look at the physicochemical properties, key synthetic applications, and detailed experimental protocols for leveraging this powerful intermediate in research and drug development.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis, guiding decisions on reaction conditions, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 2489461-15-4[4]
Molecular Formula C₇H₆ClN₃[4]
Molecular Weight 167.60 g/mol [4]
Purity ≥95% (Typical)[4]
SMILES CN1C=C2N=C(Cl)C=CC2=N1[4]
Appearance Off-white to yellow solid (Typical)-
Solubility Soluble in common organic solvents (e.g., DCM, DMF, Dioxane)-

Core Synthetic Transformations & Mechanistic Rationale

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is primarily utilized in two major classes of reactions that take advantage of the electrophilic nature of the C5 position, which is enhanced by the electron-withdrawing effect of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[5][6] For a substrate like 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, this reaction is exceptionally powerful for introducing aryl, heteroaryl, or vinyl diversity at the 5-position. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[6]

Mechanism Overview: The generally accepted catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the aryl-chloride bond, followed by transmetalation with an activated boronic acid species, and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)L2-Cl Pd0->ArPdCl OxAdd Oxidative Addition OxAdd->ArPdCl Ar-Cl Transmetal Transmetalation ArPdCl->Transmetal [R'-B(OH)3]- ArPdR Ar-Pd(II)L2-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArCl Ar-Cl RBOH2 R'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C5 position of the pyrazolopyridine core is activated towards nucleophilic aromatic substitution (SₙAr).[7][8] The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, particularly when the attack occurs at positions para (C5) or ortho (C3) to the nitrogen.[9][10] This reaction is a straightforward and often metal-free method for introducing amines, alkoxides, and thiolates, which are crucial functional groups in many bioactive molecules.

Mechanism Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[11] A nucleophile adds to the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring system.[11]

Caption: Generalized workflow for the SₙAr reaction.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 5-(4-methoxyphenyl)-2-methylpyrazolo[4,3-b]pyridine.

Materials:

  • 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a portion of the 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[12]

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the synthesis of 2-methyl-5-(morpholin-4-yl)pyrazolo[4,3-b]pyridine.

Materials:

  • 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in DMF or DMSO in a sealable reaction vessel.

  • Add morpholine and DIPEA to the solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine, to remove residual DMF/DMSO and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to yield the final compound.

Applications in Kinase Inhibitor Synthesis

The pyrazolopyridine core is a key component in numerous kinase inhibitors targeting enzymes like Pim, TRK, and c-Met.[1][3][13] The ability to readily diversify the 5-position of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine via the reactions described above allows for the rapid generation of compound libraries. These libraries can be screened to optimize potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process. For instance, coupling with various aryl or heteroaryl groups can explore different pockets within the kinase active site, while substitution with amines can improve solubility and introduce new hydrogen bonding interactions.

Conclusion

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a high-value synthetic intermediate with well-defined reactivity. Its utility in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with reliable and versatile methods to construct complex molecular architectures. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal chemistry and organic synthesis to effectively utilize this building block in their discovery programs.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Lynch, B. M., et al. (1973). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 51(20), 3329-3338.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (n.d.).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - Semantic Scholar. (n.d.).
  • Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed. (2018, October 5).
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020, September 8).
  • 5-Chloro-2-methylpyridine - ChemScene. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. (2008, July 1).
  • 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine - Smolecule. (2024, August 10).
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. (2017, June 13).
  • 2-Chloro-5-methylpyridine 97 18368-64-4 - MilliporeSigma. (n.d.).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • 5-Chloro-2-methoxy-4-methylnicotinic acid | C8H8ClNO3 | CID 23133642 - PubChem. (n.d.).
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).
  • 5-chloro-2-methylpyrazolo[4,3-b]pyridine - [AC80197] - Synthonix, Inc. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).

Sources

Application Note: High-Throughput SYBR Green I Assay for Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target: Plasmodium falciparum Asexual Blood Stage Method: Fluorescence-Based Growth Inhibition (SYBR Green I)

Abstract & Scientific Context

The emergence of Artemisinin Partial Resistance (ART-R) in the Greater Mekong Subregion and East Africa necessitates the discovery of novel antimalarial scaffolds with distinct mechanisms of action. Pyrazolopyridine derivatives have emerged as a "privileged scaffold" in antimalarial drug discovery, frequently identified as potent inhibitors of phosphatidylinositol 4-kinase (PfPI4K) and P-type ATPase 4 (PfATP4) .

Unlike traditional quinolines (e.g., chloroquine) that target heme detoxification, pyrazolopyridines often disrupt lipid signaling or ion homeostasis, leading to rapid parasite clearance across multiple life stages. However, this scaffold presents specific physicochemical challenges—notably poor aqueous solubility and high lipophilicity—which can skew in vitro assay results if not rigorously managed.

This guide provides a validated, high-throughput screening (HTS) protocol using the SYBR Green I fluorescence assay . This method quantifies parasite DNA proliferation as a proxy for viability, offering a robust, cost-effective alternative to radioisotopic (


H-hypoxanthine) assays.

Experimental Workflow Logic

The following diagram illustrates the critical path from compound preparation to data validation. Note the specific checkpoints for solubility and synchronization, which are critical for pyrazolopyridine reproducibility.

MalariaAssayWorkflow Compound Pyrazolopyridine Library (10mM DMSO Stock) SolubilityCheck Turbidimetric Solubility Check (PBS pH 7.4) Compound->SolubilityCheck QC Step Dilution Serial Dilution (Max 0.5% DMSO final) Compound->Dilution SolubilityCheck->Dilution Pass AssayPlate Assay Plate Setup (2% HCT, 0.5% Parasitemia) Dilution->AssayPlate Culture P. falciparum Culture (3D7 or Dd2 Strain) Sync Sorbitol Synchronization (Ring Stage Selection) Culture->Sync Sync->AssayPlate Incubation 72h Incubation (37°C, Mixed Gas) AssayPlate->Incubation Lysis Lysis & Staining (SYBR Green I + Lysis Buffer) Incubation->Lysis Readout Fluorescence Readout (Ex: 485nm / Em: 535nm) Lysis->Readout Analysis Data Analysis (IC50 & Z-Factor) Readout->Analysis

Figure 1: Critical path for antimalarial screening. Red nodes indicate "Go/No-Go" QC checkpoints.

Pre-Assay Preparation[1]

Compound Management (The Pyrazolopyridine Challenge)

Pyrazolopyridines are often highly lipophilic. Improper solubilization leads to compound precipitation in the aqueous media, resulting in "false inactive" data or irregular dose-response curves.

  • Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Working Solutions: Prepare an intermediate dilution plate in culture medium before adding to the parasite plate. This prevents "shock precipitation" when high-concentration DMSO hits the aqueous cells.

    • Constraint: Final DMSO concentration in the assay well must be <0.5% .[1] P. falciparum is sensitive to DMSO above this threshold.

Parasite Culture & Synchronization
  • Strains: 3D7 (Chloroquine-sensitive) and Dd2 or K1 (Multidrug-resistant).

  • Media: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax II (or 10% human serum), and 2 g/L sodium bicarbonate.

  • Synchronization (Crucial): Pyrazolopyridines targeting PfPI4K often show stage-specific potency. Asynchronous cultures introduce high variability.

    • Protocol: Treat predominantly ring-stage cultures with 5% D-Sorbitol for 10 minutes at 37°C. Centrifuge (2000 rpm, 5 min), wash 2x with RPMI, and resuspend. This lyses mature trophozoites/schizonts, leaving only young rings.

Primary Assay Protocol: SYBR Green I Fluorescence

Reagent Formulation

Lysis Buffer (2X Concentrate): The buffer serves two purposes: lysing the red blood cells (RBCs) to release parasites and permeabilizing parasite membranes to allow dye entry.

  • 20 mM Tris-HCl (pH 7.5)

  • 5 mM EDTA (chelates Mg2+ to inhibit DNases)

  • 0.008% (w/v) Saponin (lyses RBC membrane)

  • 0.08% (v/v) Triton X-100 (permeabilizes parasite membranes)

  • Storage: Room temperature (stable for months).

SYBR Green Working Solution:

  • Dilute SYBR Green I (10,000X stock) to 0.2 µL per mL of 2X Lysis Buffer immediately before use.[2]

Step-by-Step Procedure
  • Plate Preparation: In a black 96-well plate (clear bottom), dispense 100 µL of synchronized parasite culture.

    • Parameters: 0.5% Parasitemia, 2% Hematocrit.

  • Drug Addition: Add 100 µL of compound dilutions (2X concentration) to triplicate wells.

    • Controls:

      • Positive Control (Max Growth): Parasites + DMSO (no drug).

      • Negative Control (Background): Uninfected RBCs + DMSO.

      • Reference Drug: Chloroquine or Artemisinin (start at 1 µM, serial dilution).

  • Incubation: Incubate for 72 hours at 37°C in a modular chamber with mixed gas (90% N₂, 5% O₂, 5% CO₂).

    • Why 72h? This covers ~1.5 life cycles, allowing slow-acting compounds (like some delayed-death plastid inhibitors) to manifest effects.

  • Lysis & Staining:

    • Add 100 µL of SYBR Green I / Lysis Buffer mix directly to each well.[2][3]

    • Note: No washing is required. The buffer lyses the cells in situ.

  • Development: Incubate in the dark at room temperature for 1 hour .

  • Readout: Measure fluorescence intensity (RFU) using a microplate reader.

    • Excitation: 485 nm[4]

    • Emission: 535 nm

Secondary Assay: Cytotoxicity & Selectivity

A potent antimalarial is useless if it kills host cells. For pyrazolopyridines, kinase selectivity is a major concern (e.g., inhibition of human kinases).

Protocol (HepG2 or Vero Cells):

  • Seed cells (e.g., 10,000 cells/well) in 96-well plates and incubate for 24h to adhere.

  • Add compounds (serial dilution, usually starting at 100 µM).

  • Incubate for 48–72 hours.

  • Add MTT or Resazurin reagent to quantify metabolic activity.

  • Calculate CC50 (Cytotoxic Concentration 50%).

Selectivity Index (SI) Calculation:


[5]
  • Target: SI > 10 (Hit); SI > 100 (Lead Candidate).

Data Analysis & Validation

IC50 Determination

Normalize raw fluorescence units (RFU) to percentage growth:



Fit data to a Sigmoidal Dose-Response (Variable Slope) model in GraphPad Prism or similar software.
Assay Quality Control (Z-Factor)

To ensure the assay is robust enough for HTS, calculate the Z-factor for each plate:



  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (parasites), 
    
    
    
    : Negative control (RBCs).
  • Acceptance Criteria: Z' > 0.5 is excellent. If Z' < 0.4, discard the plate.

Troubleshooting & "Expertise" Insights

IssueProbable CauseCorrective Action
High Background Fluorescence Heme quenching or RBC autofluorescence.Ensure Lysis Buffer contains Saponin.[2][3][4] The "Negative Control" (uninfected RBCs) is critical for background subtraction.
Edge Effect Evaporation in outer wells.Do not use the perimeter wells for data. Fill them with sterile water or medium.
Inconsistent IC50s Compound precipitation.Pyrazolopyridines are hydrophobic. Check the "Solubility" node in Figure 1. Ensure mixing is thorough but gentle (avoid foaming).
Z-Factor < 0.5 Pipetting error or poor sync.Use automated dispensers if available. Ensure culture is >80% rings before starting.
Mechanism of Action Hint

If your pyrazolopyridine derivative shows an IC50 < 50 nM but a "flat" dose-response curve at high concentrations, consider solubility limits (the compound precipitates before killing 100% of parasites) or a cytostatic rather than cytocidal mechanism.

References

  • Smilkstein, M., et al. (2004).[2] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[6]

  • Bennett, T. N., et al. (2004).[2] Novel, rapid, and inexpensive cell-based quantification of antimalarial drug susceptibility. Antimicrobial Agents and Chemotherapy.[6]

  • Medicines for Malaria Venture (MMV). (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity. MMV Research.

  • McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria.[7][8] Nature.

  • WorldWide Antimalarial Resistance Network (WWARN). (2025). In vitro module: SYBR Green I Assay Protocol.

Sources

Application Note: Cell Proliferation Assessment of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Colorimetric MTT/MTS Assays & Mechanistic Validation

Abstract

Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through ATP-competitive kinase inhibition (e.g., CDKs, GSK-3, BRAF), Topoisomerase II inhibition, or tubulin destabilization. This guide provides a rigorous protocol for evaluating the antiproliferative efficacy of these hydrophobic compounds. It addresses critical challenges such as aqueous solubility, compound precipitation in media, and false-positive signal generation, ensuring high-fidelity IC50 determination.

Introduction & Mechanism of Action

The pyrazolo[3,4-b]pyridine core mimics the purine ring of ATP, allowing it to dock effectively into the hinge region of various kinase domains. Effective assay design requires understanding that these molecules often induce G2/M cell cycle arrest or apoptosis rather than merely slowing growth.

Key Mechanistic Pathways:

  • Kinase Inhibition: Competitive binding at the ATP-binding pocket of cyclin-dependent kinases (CDKs) or growth factor receptors (TRK, FGFR).

  • Tubulin Binding: Some derivatives bind to the colchicine site, inhibiting microtubule polymerization.[1]

  • Intercalation: Planar derivatives may act as DNA intercalators or Topoisomerase II poisons.[2]

Visualizing the Mechanism

The following diagram illustrates the primary mode of action (Kinase Inhibition) leading to antiproliferative effects.

G Compound Pyrazolo[3,4-b]pyridine Derivative CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Entry Kinase Target Kinase (e.g., CDK/GSK-3) Compound->Kinase Competitive Inhibition CellMembrane->Compound Intracellular Phosphorylation Downstream Phosphorylation Kinase->Phosphorylation Inhibited ATP Intracellular ATP ATP->Kinase Blocked Signaling Proliferation Signaling (MAPK/Akt) Phosphorylation->Signaling Reduced Arrest Cell Cycle Arrest (G2/M) & Apoptosis Signaling->Arrest Induction

Figure 1: Mechanism of Action.[2] The derivative competes with ATP for the kinase active site, blocking downstream signaling cascades essential for proliferation.

Pre-Assay Critical Check: Solubility & Handling

The #1 cause of assay failure with this scaffold is precipitation. Pyrazolo[3,4-b]pyridines are inherently lipophilic. Micro-precipitation in the cell culture well causes "spikes" in absorbance (false high viability) or localized toxicity (false low viability).

  • Solvent: Dissolve primary stock in 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Aim for a 10 mM or 20 mM stock.

  • Sonication: If the compound is crystalline, sonicate the DMSO stock for 5–10 minutes at 37°C.

  • Visual Check: Hold the tube against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Protocol: 72-Hour MTT Proliferation Assay

While CCK-8/MTS are convenient, MTT remains the gold standard for hydrophobic drugs because the wash/solubilization step removes compound precipitates that might interfere with absorbance readings.

Phase 1: Preparation
  • Cell Lines: Adherent cancer lines (e.g., MCF-7, PC-3, HepG2).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (solubilizer).

  • Controls:

    • Negative:[3] 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin or Staurosporine (1 µM).

    • Blank: Media only (no cells).

Phase 2: Experimental Workflow

Workflow Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (2x Conc. in Media) Stock->Dilution Incubation 4. Treatment (72 Hours) Dilution->Incubation Add Drug Seeding 3. Cell Seeding (3-5k cells/well) Seeding->Incubation 24h Attachment MTT_Add 5. Add MTT (4 Hours) Incubation->MTT_Add Solubilize 6. Solubilize (DMSO) MTT_Add->Solubilize Remove Media Read 7. Read OD (570 nm) Solubilize->Read

Figure 2: Step-by-step workflow for the MTT proliferation assay.

Phase 3: Detailed Steps
  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 100 µL complete media in a 96-well plate.

    • Crucial: Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation.

    • Incubate for 24 hours to allow attachment.

  • Compound Dilution (Day 1):

    • Prepare a "Working Stock" of the pyrazolo[3,4-b]pyridine derivative at 200 µM in media (final DMSO < 0.5%).

    • Perform 1:2 or 1:3 serial dilutions in a separate sterile plate.

    • Add 100 µL of diluted compound to the assay plate (Total Vol = 200 µL).

    • Final Concentration Range: Typically 100 µM down to 0.01 µM (8 points).

  • Incubation:

    • Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout (Day 3/4):

    • Aspirate media carefully (or remove 100 µL if cells are semi-adherent).

    • Add 20 µL MTT solution (5 mg/mL). Incubate for 3–4 hours.

    • Look for purple formazan crystals.[3][4][5]

    • Aspirate all media.

    • Add 150 µL DMSO to dissolve crystals.[6] Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation
Calculating IC50
  • Background Subtraction: Subtract the average OD of "Blank" wells from all samples.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

    • Equation:

      
      
      
Acceptance Criteria
ParameterAcceptable RangeNotes
Z-Factor > 0.5Indicates a robust assay window.
CV% (Replicates) < 15%High variation suggests pipetting error or precipitation.
Vehicle Control OD 0.8 - 1.2Ensure cells are not over-confluent.
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot Cause (Causality)Corrective Action
Precipitate visible in wells Compound hydrophobicity exceeds solubility limit in media.Reduce max concentration. Use an intermediate dilution step in PBS/Media mix.
High Background OD Compound is colored (Pyrazolo derivatives can be yellow) or serum interference.Use "Compound-only" control wells (no cells) and subtract this value. Switch to a luminescence assay (CellTiter-Glo).
"Smile" effect in data Edge effect evaporation.Do not use outer wells. Use a breathable membrane seal.
Flat Dose Response Compound degraded or cells are resistant.Check compound stability (LC-MS). Verify cell line target expression (e.g., does the cell express the specific kinase?).
References
  • Ortega, M. A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. Link

  • Abcam. "MTT Assay Protocol." Abcam Protocols. Link

  • Wang, L., et al. (2019).[1] "Discovery, biological evaluation... of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents."[1] Organic & Biomolecular Chemistry, 17, 6201-6214.[1] Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Thermo Fisher Scientific. "Citations for MTT Cell Proliferation Assay." Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: Low | Ticket: #PYR-SYN-OPT

Welcome to the Pyrazolopyridine Synthesis Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your LC-MS shows a mess of regioisomers, your "one-pot" reaction yielded black tar, or your C-H activation is hitting the wrong carbon.

This guide bypasses standard textbook procedures to address the failure modes inherent to these nitrogen-rich scaffolds. We focus on the two most biologically relevant isomers: Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine .

Module 1: Regioselectivity & Isomer Control

Issue: "I’m getting a mixture of N-alkylation and C-alkylation products, or the wrong ring closure."

The most common ticket we receive involves the ambiguity of the 5-aminopyrazole building block. It has three nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the carbon (

).
Troubleshooting Q&A

Q: My condensation of 5-aminopyrazole with 1,3-dicarbonyls is yielding Pyrazolo[1,5-a]pyrimidine instead of the desired Pyrazolo[1,5-a]pyridine. Why? A: This is a classic scaffold hop. 5-aminopyrazoles reacting with 1,3-diketones almost exclusively form pyrimidines (6-membered ring closure) because the exocyclic amine and


 react.
  • The Fix: To get the Pyrazolo[1,5-a]pyridine (5-membered ring fusion), you cannot use 5-aminopyrazole as the nucleophile. You must switch strategies to [3+2] cycloaddition .

    • Protocol Shift: React an N-aminopyridinium salt (dipole) with an alkyne (dipolarophile). This forces the formation of the [1,5-a] system.

Q: I am using the N-aminopyridinium method, but yields are low (<30%). A: The bottleneck is likely the stability of the ylide intermediate.

  • Optimization: Switch to a TEMPO-mediated oxidative annulation . Instead of pre-forming the unstable ylide, generate it in situ from N-aminopyridine and an

    
    -unsaturated compound using TEMPO as both Lewis acid and oxidant. This has been validated to boost yields to >80% and ensures regioselectivity.[1]
    
Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Target Scaffold Selection Decision Which Isomer? Start->Decision PathA Pyrazolo[1,5-a]pyrimidine (6,5-fusion) Decision->PathA Target A PathB Pyrazolo[1,5-a]pyridine (5,6-fusion) Decision->PathB Target B MethodA Reagents: 5-aminopyrazole + 1,3-diketone PathA->MethodA MethodB Reagents: N-aminopyridine + Alkyne/Alkene PathB->MethodB OptA Optimization: Control pH (AcOH vs Pyridine) to direct N1 vs Exocyclic-N attack MethodA->OptA OptB Optimization: Use TEMPO-mediated [3+2] Annulation MethodB->OptB

Caption: Decision matrix for selecting the correct synthetic precursors based on the desired ring fusion.

Module 2: The "One-Pot" Yield Optimization

Issue: "My multicomponent reaction (MCR) for Pyrazolo[3,4-b]pyridine turns into black tar."

The synthesis of Pyrazolo[3,4-b]pyridines often utilizes a three-component reaction: Aminopyrazole + Aldehyde + Active Methylene (e.g., Malononitrile) .

Root Cause Analysis
  • Knoevenagel Stalling: The first step (Aldehyde + Malononitrile) is fast, but the Michael addition of the aminopyrazole often stalls if the intermediate is not electrophilic enough.

  • Oxidation Failure: If you are making the pyridine (aromatized) version, the final step requires oxidation. Without an oxidant, you isolate the dihydropyridine intermediate (often an oil/tar).

Optimization Protocol: The "Green" Microwave Method

We recommend moving away from refluxing ethanol/acetic acid. Our internal data suggests water-mediated synthesis is superior due to the hydrophobic effect forcing reactants together.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Why?
Solvent EtOH or MeOHWater or PEG-400 Hydrophobic effect accelerates MCR; PEG acts as phase transfer catalyst.
Catalyst Piperidine / Acetic AcidTPAB (Tetrapropylammonium bromide) TPAB acts as a surfactant, stabilizing the transition state in water.
Energy Reflux (12-24 h)Microwave (140°C, 10-20 min) Rapid heating prevents polymer formation (tar).
Work-up Solvent extractionFiltration Product usually precipitates out of water; high purity without column.

Validated Protocol (TPAB/Water):

  • Mix Aldehyde (1.0 eq), Malononitrile (1.0 eq), and TPAB (20 mol%) in water. Stir 5 min.

  • Add 5-amino-1-phenyl-3-methylpyrazole (1.0 eq).[2]

  • Microwave at 140°C for 15 minutes.

  • Cool. Filter the solid precipitate.[3] Wash with dilute EtOH.

Module 3: Late-Stage Functionalization (C-H Activation)

Issue: "I cannot selectively functionalize the C3 vs. C7 position."

The Pyrazolo[1,5-a]pyridine scaffold has distinct electronic signatures.

  • C3: Electron-rich (Nucleophilic). Behaves like a pyrazole.

  • C7: Electron-poor (Acidic). Adjacent to the bridgehead nitrogen.

Troubleshooting Q&A

Q: How do I install an aryl group at C3 without touching C7? A: Use Electrophilic Aromatic Substitution (SEAr) logic.

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in Acetonitrile.

  • Outcome: Exclusive C3-halogenation. You can then use this C3-halide for Suzuki/Sonogashira couplings.

  • Direct Arylation: Pd(OAc)2 with Ag2CO3 oxidant will also favor C3 due to its nucleophilicity.

Q: How do I hit the C7 position? A: You must reverse the polarity. C7 is the most acidic proton.

  • Method: Directed Ortho-Lithiation (DoL) is risky due to ring opening.

  • Better Method: Use Pd-catalyzed C-H activation with a Directing Group (DG) . If a carbonyl/ester is present at C3, it can direct Palladium to C4.

  • For C7 specifically: Start with a 7-halopyrazolo[1,5-a]pyridine (synthesized from the cyclization step) and use Negishi or Suzuki coupling. Direct C-H activation at C7 is difficult without blocking C3.

Visual Workflow: C-H Activation Logic

CH_Activation Core Pyrazolo[1,5-a]pyridine Core C3 C3 Position (Electron Rich) Core->C3 Nucleophilic Attack C7 C7 Position (Acidic/Steric) Core->C7 Deprotonation Action3 Electrophilic Subst. (NIS/NBS) or Pd-Catalyzed Arylation C3->Action3 Action7 Pre-functionalize (7-Halo precursor) or Lithiation (Risky) C7->Action7

Caption: Selectivity map for functionalizing the pyrazolopyridine core.

Module 4: Purification & Isolation

Issue: "My compound streaks on the column and co-elutes with impurities."

Pyrazolopyridines are "sticky" due to the basic pyridine nitrogen and the acidic pyrazole NH (if unsubstituted).

The "Triethylamine Dope" Solution: Standard silica gel is slightly acidic. Basic pyrazolopyridines interact with silanol groups, causing tailing.

  • Pre-treatment: Flush your column with Hexane:EtOAc containing 1% Triethylamine (Et3N) .

  • Eluent: Continue using 1% Et3N in your mobile phase. This blocks the silanol sites.[4]

  • Alternative: If the compound is very polar, switch to DCM:MeOH (95:5) .

Recrystallization (The High-Purity Fix): If chromatography fails, many pyrazolopyridines crystallize well from hot Ethanol or Acetonitrile .

  • Tip: If you have the "black tar" from Module 2, dissolve in minimal hot DMF, then add dropwise to crashing ice water. The tar often stays in solution while the product precipitates.

References
  • Regioselective Synthesis via TEMPO: Organic Letters, 2022. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation".

  • Microwave/Water Synthesis (Green Chemistry): Australian Journal of Chemistry, 2018. "An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by TPAB in Water".

  • C-H Activation Selectivity: Molecules, 2019. "Recent Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine" (Review covering regioselectivity principles applicable to pyridines).

  • Purification Techniques: BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives".

Sources

How to avoid degradation of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine:

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for ensuring the stability and integrity of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This center is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, and why is its stability critical?

5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities, including potential applications as kinase inhibitors and antiviral agents.[1][2][3] The stability of this compound is paramount because any degradation can lead to the formation of impurities. These impurities can drastically alter the compound's biological activity, lead to misleading structure-activity relationship (SAR) data, cause potential toxicity, and compromise the reproducibility of your experiments.

Q2: What are the common visual or analytical signs of degradation?

You should suspect degradation if you observe any of the following:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless or white solid/solution.

  • Solubility Issues: Difficulty dissolving a previously soluble sample.

  • Analytical Changes:

    • LC-MS: Appearance of new peaks, particularly those corresponding to the loss of chlorine (M-34), or the addition of oxygen (M+16).

    • NMR: Emergence of unexpected signals or a decrease in the integration of the parent compound's peaks relative to an internal standard.

    • HPLC: A decrease in the peak area of the main compound and the appearance of new impurity peaks, often with different retention times.

Q3: What are the primary environmental factors that can cause degradation?

The fused aromatic N-heterocyclic structure and the chloro-substituent make this molecule susceptible to several degradation pathways. The primary environmental culprits are:

  • Light (UV/Visible): Aromatic heterocycles can absorb light, leading to photochemical reactions.[4][5]

  • Oxygen: The nitrogen atoms in the rings can be susceptible to oxidation, especially in the presence of trace metals or light.[6][7]

  • pH (Acids/Bases): Strongly acidic or basic conditions can catalyze hydrolysis or other rearrangements.[8]

  • Heat: Elevated temperatures can accelerate all degradation pathways.[9]

  • Nucleophiles/Reducing Agents: The chloro-substituent is susceptible to nucleophilic attack or reduction, leading to dechlorination.[10][11]

Troubleshooting Guide: Degradation Pathways & Mitigation

This section provides a deeper dive into specific degradation problems, their mechanisms, and validated protocols for their prevention.

Issue 1: Photodegradation - "My compound seems to degrade when left on the benchtop."

Q: Why is the compound sensitive to light, and how can I prevent this?

A: The extended π-conjugated system of the pyrazolopyridine core absorbs ultraviolet and, to some extent, visible light. This absorption can promote the molecule to an excited state, making it more reactive.[12] The excited molecule can then undergo various reactions, including radical formation or reaction with molecular oxygen, leading to complex degradation products.[4][13]

Mitigation Strategy: Minimize Light Exposure The most effective solution is to protect the compound from light at all times.

Protocol: Handling and Storage to Prevent Photodegradation
  • Procurement & Storage: Upon receipt, immediately store the solid compound in an amber vial or a vial wrapped in aluminum foil. Store this vial inside a light-proof secondary container in a designated cold and dark place (e.g., a -20°C freezer).

  • Weighing and Preparation: When weighing the solid, do so under subdued laboratory lighting. Avoid direct, bright overhead lights. Prepare solutions in amber volumetric flasks or flasks wrapped in foil.

  • Experimental Execution: If your experiment requires prolonged exposure to the environment (e.g., long stirs at room temperature), use round-bottom flasks wrapped in aluminum foil. For analytical purposes, use amber HPLC vials.

  • Validation - A/B Testing: To confirm photosensitivity, prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark control") and leave the other exposed to ambient lab light. Analyze both by HPLC or LC-MS after 24 hours. A significant increase in impurities in the exposed sample confirms photosensitivity.

Photodegradation_Workflow cluster_storage Storage & Handling cluster_protection Protection Method cluster_analysis Analysis Solid Solid Compound AmberVial Use Amber Vials Solid->AmberVial Protect Solution Stock Solution Foil Wrap in Aluminum Foil Solution->Foil Protect HPLC HPLC / LC-MS Analysis AmberVial->HPLC Verify Stability Foil->HPLC

Caption: Workflow for preventing photodegradation.

Issue 2: Oxidative Degradation - "I'm observing new peaks with M+16 in my mass spectrum."

Q: What is causing this oxidation, and what is the correct handling procedure?

A: The M+16 peak strongly suggests the addition of an oxygen atom. For N-heterocycles like pyrazolopyridine, the most likely sites of oxidation are the nitrogen atoms, leading to N-oxides, or the aromatic rings, leading to hydroxylated derivatives.[7][9] This can be triggered by atmospheric oxygen, especially when catalyzed by trace metal impurities, heat, or light.[6]

Mitigation Strategy: Use an Inert Atmosphere To prevent oxidation, you must remove atmospheric oxygen from the experimental system.

Protocol: Handling Under an Inert Atmosphere
  • Solvent Degassing: Before preparing solutions, degas your solvent. The most common methods are:

    • Sparging: Bubble a fine stream of an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive applications, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat three times.

  • Solid Handling: If possible, handle the solid compound in a glovebox. If a glovebox is not available, use a stream of inert gas to blanket the vial while weighing and transferring.

  • Reaction Setup: Assemble your glassware and purge it with inert gas for several minutes. Use Schlenk line techniques or maintain a positive pressure of inert gas (e.g., via a balloon) throughout the experiment.

  • Storage of Solutions: Store stock solutions under an inert atmosphere in a tightly sealed vial (e.g., with a septa cap). Parafilm can be used for extra security. Store at low temperatures (-20°C or -80°C) to further slow degradation.

Oxidation_Sites cluster_oxidation Potential Oxidation Sites mol 5-Chloro-2-methylpyrazolo[4,3-b]pyridine N_oxide N-Oxide Formation mol->N_oxide O2 Hydroxylation Ring Hydroxylation mol->Hydroxylation O2

Caption: Potential sites of oxidative degradation.

Issue 3: Dechlorination - "My mass spec shows a significant M-34 peak, and my bioactivity is lost."

Q: Why is the chlorine atom being removed, and how do I select compatible reagents?

A: The loss of a chlorine atom (hydrodechlorination) is a known degradation pathway for chloro-aromatic compounds.[14] The electron-withdrawing pyrazolopyridine ring system activates the C-Cl bond, making it susceptible to two primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles (e.g., hydroxide from basic buffers, thiols like DTT or GSH, or primary/secondary amines) can attack the carbon bearing the chlorine, displacing it.[11]

  • Reductive Dehalogenation: Some reducing agents or catalytic systems (e.g., Palladium catalysts with a hydrogen source) can reductively cleave the C-Cl bond, replacing it with a C-H bond.[10]

Mitigation Strategy: Careful Selection of Solvents, Buffers, and Reagents.

Protocol: Avoiding Dechlorination
  • pH Control: Avoid strongly basic conditions (pH > 8.5). If a buffer is needed, choose one in the neutral or slightly acidic range (e.g., PBS at pH 7.4, MES, HEPES). Be aware that high concentrations of some amine-based buffers (e.g., Tris) could potentially act as nucleophiles over long incubation times.

  • Solvent Choice: For reactions or storage, use aprotic solvents like DMSO, DMF, or Dioxane. Avoid protic solvents like methanol or ethanol if strong bases are present, as they can form highly nucleophilic alkoxides.

  • Reagent Compatibility:

    • Avoid Strong Nucleophiles: Do not mix the compound with reagents containing free thiols (DTT, β-mercaptoethanol, glutathione) or uncovered primary/secondary amines unless it is part of the intended reaction.

    • Screen Reducing Agents: If a reduction is necessary elsewhere in a synthetic step, be aware that common catalysts like Pd/C with H₂ will likely cause dechlorination.

Dechlorination_Mechanism Start Parent Compound (C-Cl) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Attack Nucleophile Nucleophile (Nu⁻) e.g., OH⁻, RS⁻ Nucleophile->Intermediate Product Substituted Product (C-Nu) Intermediate->Product Elimination Chloride Cl⁻ Intermediate->Chloride

Caption: Generalized SNAr dechlorination pathway.

Summary: Recommended Storage & Handling Conditions

For ease of reference, the following table summarizes the key parameters for maintaining the stability of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.

ParameterRecommended ConditionsConditions to AvoidRationale
Temperature Solid: -20°C to -80°CSolution: -80°CRoom temperature for long-term storage; freeze-thaw cycles.Slows down all degradation kinetics.
Light Store and handle in the dark (amber vials, foil).Direct sunlight, prolonged ambient lab light.Prevents photochemical degradation.[5]
Atmosphere Inert (Argon or Nitrogen).Ambient air.Prevents oxidation of nitrogen atoms and the aromatic ring.[6][7]
pH (in solution) Neutral to slightly acidic (pH 6.0-7.5).pH > 8.5 or pH < 4.0.Minimizes risk of base-catalyzed dechlorination or acid-catalyzed hydrolysis.[8]
Solvents (Stock) Anhydrous, aprotic solvents (e.g., DMSO, DMF).Protic solvents in the presence of base; wet solvents.Aprotic solvents are less likely to participate in degradation reactions.
Additives Use only well-justified, compatible reagents.Strong nucleophiles (thiols), strong reducing agents.Prevents dechlorination via SNAr or reduction.[10][11]

By understanding these degradation pathways and implementing the recommended protocols, you can ensure the integrity of your 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, leading to more reliable and reproducible scientific outcomes.

References
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen
  • Iron(II)‐Catalyzed Aerobic Biomimetic Oxidation of N‐Heterocycles.Wiley Online Library.
  • Hydrogen peroxide-mediated amino oxidation of N-Heterocycles: quantitative criteria for synthetic feasibility.Taylor & Francis Online.
  • Oxidation methods of nitrogen-containing heterocyclic compounds.
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–.
  • Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine.Beilstein Journals.
  • Degree of photodegradation versus irradiation time of heterocyclic compounds.
  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegrad
  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis.
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
  • Photochemistry of Heterocycles.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.RSC Publishing.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Dehalogen
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic

Sources

Technical Support Center: Characterization of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the analysis of these challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental choices.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Halogenated pyridines often yield complex NMR spectra due to the interplay of the nitrogen heteroatom and the electron-withdrawing nature of halogens. Here, we address common issues encountered during NMR analysis.

FAQ 1: Why am I observing complex splitting patterns in the ¹H NMR spectrum of my fluorinated pyridine?

Answer:

The complexity in the ¹H NMR spectra of fluorinated pyridines arises from through-bond scalar couplings (J-couplings) between protons (¹H) and fluorine-19 (¹⁹F) nuclei. Unlike other halogens, ¹⁹F has a nuclear spin of 1/2, similar to ¹H, leading to observable couplings over multiple bonds.

  • Causality: The electronegativity of fluorine influences the electron density of the pyridine ring, affecting the magnitude of these couplings. The number of bonds separating the interacting ¹H and ¹⁹F nuclei determines the type of coupling (e.g., ³JHF, ⁴JHF, ⁵JHF), each with a characteristic range of coupling constants.[1]

  • Troubleshooting Protocol:

    • Acquire a ¹⁹F NMR Spectrum: This is crucial for identifying the chemical shifts of the fluorine atoms in your molecule.[2][3] Knowing the fluorine environment is the first step to deconvoluting the ¹H spectrum.

    • Run a ¹H{¹⁹F} Decoupling Experiment: This experiment irradiates the ¹⁹F nuclei, causing their couplings to the ¹H nuclei to collapse. The resulting ¹H spectrum will be simplified, showing only ¹H-¹H couplings, which will help you assign the proton signals.

    • 2D NMR Spectroscopy: If decoupling is not available, consider running 2D NMR experiments like COSY (Correlation Spectroscopy) to identify ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons and fluorines.

FAQ 2: The chemical shifts in my ¹³C NMR of a chlorinated pyridine are not what I expected. What could be the cause?

Answer:

The chemical shifts in the ¹³C NMR of chlorinated pyridines are influenced by several factors, which can sometimes lead to unexpected peak positions.

  • Substituent Effects: The position of the chlorine atom on the pyridine ring has a significant impact on the ¹³C chemical shifts. The carbon directly attached to the chlorine will experience a large downfield shift due to the inductive effect of the halogen. Carbons at the ortho and para positions to the nitrogen are generally deshielded (shifted downfield), while the meta carbons are less affected.[4][5]

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts, especially for a polar molecule like a halogenated pyridine. The nitrogen lone pair can interact with solvent molecules, altering the electron density distribution in the ring.[6]

  • Protonation State: If your sample contains acidic impurities, the pyridine nitrogen can become protonated. This protonation leads to a significant downfield shift of all ring carbon signals due to the introduction of a positive charge.[7]

Troubleshooting Workflow:

start Unexpected ¹³C Shifts check_substituent Verify Substituent Position Compare observed shifts to literature values for similar structures. start->check_substituent check_solvent Assess Solvent Effects Record spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to check for significant shifts. check_substituent->check_solvent check_protonation Check for Protonation Add a drop of D₂O to see if exchangeable protons are present or if shifts change. Neutralize with a non-nucleophilic base if necessary. check_solvent->check_protonation end Correctly Assigned Spectrum check_protonation->end

Caption: Troubleshooting unexpected ¹³C NMR shifts.

Data Table: Typical ¹⁹F NMR Chemical Shifts for Fluorinated Pyridines
Position of FluorineTypical Chemical Shift Range (ppm vs. CFCl₃)
2-Fluoropyridine-60 to -80
3-Fluoropyridine-110 to -130
4-Fluoropyridine-90 to -110

Note: These are approximate values and can vary based on other substituents and the solvent.[3][8]

II. Mass Spectrometry (MS)

Mass spectrometry of halogenated pyridines can be challenging due to their unique fragmentation patterns and isotopic signatures.

FAQ 3: I'm not seeing the expected molecular ion peak in the mass spectrum of my brominated pyridine. Why?

Answer:

The absence or low intensity of the molecular ion (M⁺) peak for brominated pyridines can be attributed to a few factors:

  • Isotopic Distribution: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. If you are only looking for a single M⁺ peak, you might overlook this characteristic pattern.[9]

  • Facile Fragmentation: Halogenated pyridines can be susceptible to fragmentation upon ionization. For brominated compounds, the C-Br bond can cleave, leading to the loss of a bromine radical and a prominent [M-Br]⁺ fragment.

  • Ionization Technique: The choice of ionization technique is critical. Electron Impact (EI) can be a "hard" ionization technique, leading to extensive fragmentation. Consider using a "softer" ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[10]

Troubleshooting Protocol:

  • Examine the Isotopic Pattern: Look for a pair of peaks separated by 2 m/z units with roughly equal intensity around the expected molecular weight. This is the hallmark of a monobrominated compound.[9]

  • Lower the Ionization Energy: If using GC-MS with an EI source, try lowering the electron energy (if your instrument allows) to reduce fragmentation.

  • Switch to a Softer Ionization Method: If available, analyze your sample using CI, ESI, or another soft ionization technique to favor the formation of the molecular ion.[10]

  • Consider Negative Ion Mode: Highly fluorinated or chlorinated pyridines can sometimes yield more informative spectra in negative ion mode, where the molecular anion may be more stable.[10]

FAQ 4: How can I differentiate between isomeric halogenated pyridines using mass spectrometry?

Answer:

Differentiating isomers by mass spectrometry alone can be challenging as they often produce similar fragment ions. However, a combination of chromatographic separation and mass spectral data can often provide a solution.

  • GC-MS or LC-MS: The most reliable way to differentiate isomers is to separate them chromatographically before they enter the mass spectrometer. Different isomers will likely have different retention times on a GC or HPLC column.[11][12]

  • Fragmentation Analysis: While the major fragments may be the same, the relative intensities of these fragments can sometimes differ between isomers. Careful comparison of the mass spectra of the separated isomers may reveal subtle, reproducible differences in their fragmentation patterns.[13]

  • Tandem Mass Spectrometry (MS/MS): If you have access to an MS/MS instrument, you can isolate the molecular ion of each isomer and induce fragmentation. The resulting product ion spectra may show unique fragments or different relative abundances that can be used for differentiation.

Experimental Workflow for Isomer Differentiation:

start Isomeric Mixture of Halogenated Pyridines gc_lc Chromatographic Separation (GC or LC) start->gc_lc ms_analysis Mass Spectrometric Analysis gc_lc->ms_analysis retention_time Compare Retention Times ms_analysis->retention_time fragmentation Analyze Fragmentation Patterns ms_analysis->fragmentation ms_ms Perform MS/MS (if available) ms_analysis->ms_ms identification Isomer Identification retention_time->identification fragmentation->identification ms_ms->identification

Caption: Workflow for differentiating halogenated pyridine isomers.

III. Chromatography (HPLC & GC)

The chromatographic behavior of halogenated pyridines can be problematic, often leading to poor peak shapes and inadequate separation.

FAQ 5: I'm observing significant peak tailing for my chlorinated pyridine in reverse-phase HPLC. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like pyridines in reverse-phase HPLC is a common issue, primarily caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Causality: The basic nitrogen of the pyridine can interact with acidic silanol groups on the column packing material through strong ionic interactions. These interactions are heterogeneous, leading to a portion of the analyte being retained longer, resulting in a tailing peak.[14]

  • Troubleshooting Guide:

StrategyActionRationale
Mobile Phase pH Adjustment Increase the pH of the mobile phase to be 2 pH units above the pKa of the pyridine.This deprotonates the pyridine, neutralizing its charge and minimizing ionic interactions with silanols.
Use a Low-Bleed, End-Capped Column Switch to a modern, high-purity, end-capped C18 or a phenyl-hexyl column.These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.
Add a Competing Base Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.TEA is a stronger base and will preferentially interact with the silanol groups, "masking" them from your analyte.
Increase Ionic Strength Increase the buffer concentration in the mobile phase.The buffer ions can also help to shield the silanol groups.
FAQ 6: My halogenated pyridines have very poor retention on a standard C18 column. What are my options?

Answer:

Poor retention of polar compounds like some halogenated pyridines on a C18 column is expected, as retention in reverse-phase chromatography is primarily driven by hydrophobic interactions.

  • Causality: If your halogenated pyridine is highly polar (e.g., has other polar functional groups or is a small molecule like 2-fluoropyridine), it will have a weak affinity for the nonpolar C18 stationary phase and will elute quickly, often with the solvent front.[15][16]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high organic content mobile phase.[16]

    • Pentafluorophenyl (PFP or F5) Columns: These columns offer alternative selectivity to C18 phases. They can engage in dipole-dipole and pi-pi interactions, which can be beneficial for retaining aromatic and halogenated compounds.[15]

    • Ion-Pair Chromatography: For ionizable pyridines, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its retention on a reverse-phase column. However, this can lead to long column equilibration times and is often not compatible with mass spectrometry.

IV. General Stability and Handling

FAQ 7: My purified halogenated pyridine sample is turning yellow/brown upon storage. What is happening?

Answer:

Pyridine and its derivatives can be susceptible to degradation, leading to discoloration.

  • Causality: The discoloration is often due to oxidation or polymerization reactions, which can be initiated by exposure to air, light, or the presence of impurities.[17] Halogenated pyridines can also be reactive and may undergo self-condensation or reaction with trace amounts of water or other nucleophiles over time.[18]

  • Best Practices for Storage and Handling:

    • Store under an inert atmosphere: To prevent oxidation, store purified halogenated pyridines under nitrogen or argon.

    • Protect from light: Use amber vials or store in the dark to prevent light-induced degradation.

    • Ensure dryness: Pyridine is hygroscopic. Ensure your sample is anhydrous and store it over a desiccant if necessary to prevent hydrolysis or water-catalyzed side reactions.[17]

    • Store at low temperatures: For long-term storage, keeping the sample in a refrigerator or freezer can slow down degradation processes.

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Negative ion mass spectrometry of highly fluorinated compounds. 1.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • NMR spectral characteristics of fluorocontaining pyridines.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.
  • 2-Chloropyridine(109-09-1) 13C NMR spectrum.
  • 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...
  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Separation of Some Halogen
  • 19F NMR Chemical Shift Table.
  • GC Troubleshooting Guide.
  • Solving Two Common Problems in HPLC.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and le
  • N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 13 C NMR.
  • 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • Overcoming challenges in the purific
  • Tips and Tricks of HPLC System Troubleshooting.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorin
  • Halogen
  • The 10 Most Common HPLC Problems and Solutions!
  • Challenges in the functionaliz
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Retention of Pyridine N-Oxides on HPLC.
  • How to detect Halogenated Benzene in crude oil m
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Selective halogenation of pyridines and diazines via unconventional intermedi
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Organic Compounds Containing Halogen
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Mass spectrometry of halogen-containing organic compounds.
  • 1 H-and 13 C-NMR D
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo97f7vglHnqktPxb3xHxpTnQAIU9AF5uSVowZs1CWG7Egzx1fRKqsdY9u003Oi4T46MBwYqJFTvpe7uzqSRMU5kA3gtYEVujZ1I_wKY-Hm66cQBuCcLdEN8NBqQSkN1Ey3icCSa1v7ZbpkIC-ZLvH0fChuq1zyVP6eoJ0p38gC9z3IaW3mKy7Q_uszEt1ms97WtASlX0qK0WZV6_p4BjiLjh5sIXn]([Link]

Sources

5-Chloro-2-methylpyrazolo[4,3-b]pyridine reaction workup procedure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Article ID: KB-PP-5CL-002 Last Updated: February 19, 2026 Topic: Reaction Workup & Isolation Procedures Target Audience: Medicinal Chemists, Process Development Scientists

Introduction

Welcome to the Technical Support Center. This guide details the isolation and purification of 5-chloro-2-methylpyrazolo[4,3-b]pyridine (CAS: 2489461-15-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, TGF-β).

The primary challenge in this synthesis is not the reaction conversion, but the regioselectivity (N1 vs. N2 methylation) and the stability of the C5-chlorine atom during workup. This guide prioritizes the standard synthesis route via the cyclization of 2,6-dichloronicotinaldehyde with methylhydrazine , as this is the most common method to access the 5-chloro derivative.

Module 1: Standard Workup Protocol

Context: The reaction typically involves treating 2,6-dichloronicotinaldehyde with methylhydrazine in a solvent like ethanol, THF, or DCM at 0°C to RT.

Step-by-Step Procedure
StepActionTechnical Rationale (The "Why")
1. Quench Do NOT add acid. Pour the reaction mixture into ice-cold water or saturated NaHCO₃ .The 5-chloro position is susceptible to hydrolysis (forming the pyridone) under acidic conditions at high temperatures. Neutral/basic quench prevents this.
2. Extraction Extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . (3x volumes).The product is moderately polar. DCM is preferred if the reaction solvent was non-polar; EtOAc is better if ethanol was used (to avoid emulsions).
3. Washing Wash organic layer with Brine followed by Water .Removes unreacted methylhydrazine (toxic/nucleophilic). Crucial: Residual methylhydrazine can displace the 5-Cl during concentration/heating.
4. Drying Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Filter.MgSO₄ is slightly acidic and can sometimes promote degradation in highly sensitive heterocycles; Na₂SO₄ is safer here.
5. Concentration Rotary evaporate at < 40°C .Minimize thermal stress. The compound is stable, but isomers may equilibrate or degrade if residual reagents are present.
6. Purification Flash Chromatography (See Module 2).The crude will contain both the N2-methyl (target) and N1-methyl (impurity) isomers.

Module 2: Troubleshooting & Optimization

Issue 1: Separation of Regioisomers (N1 vs. N2)

The reaction of 2,6-dichloronicotinaldehyde with methylhydrazine yields two isomers. The N2-methyl isomer is often the major product due to the "pyridine effect" (steric/electronic repulsion from the pyridine nitrogen), but the N1-methyl isomer always forms.

  • Diagnosis:

    • N2-methyl (Target): Typically less polar (higher R_f).

    • N1-methyl (Impurity): Typically more polar (lower R_f).

    • NMR Confirmation: In N2-isomers, the methyl singlet often appears slightly upfield compared to N1, and NOESY correlations will show interaction with the C3-proton but not the pyridine ring protons in the same way.

  • Solution (Chromatography):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10 → End 60:40).

    • Note: If separation is poor, switch to DCM:MeOH (98:2). The N2 isomer usually elutes first in EtOAc/Hex systems.

Issue 2: Loss of Chlorine (Hydrolysis)

If you observe a new spot with very low R_f (highly polar) or a mass shift of M-Cl+OH (M+16 mass units loss/gain logic), the chlorine has hydrolyzed to form 5-hydroxy-2-methylpyrazolo[4,3-b]pyridine (which exists as the pyridone tautomer).

  • Cause:

    • Workup was too acidic (pH < 4).

    • Heating the crude mixture > 50°C in the presence of water.

    • Residual methylhydrazine attacked the 5-position (forming a hydrazino-derivative, not hydrolysis, but loss of Cl).

  • Fix: Ensure the quench is neutral/basic (NaHCO₃). Wash thoroughly to remove hydrazine before heating.

Module 3: Visual Workflows

Figure 1: Reaction & Workup Logic Flow

This diagram illustrates the critical decision points to avoid degradation.

WorkupFlow cluster_warning Safety Alert Rxn Reaction Mixture (Aldehyde + MeNHNH2) Quench Quench: Ice Water / NaHCO3 (Maintain pH 7-8) Rxn->Quench Complete Extract Extraction: DCM or EtOAc Quench->Extract Wash Wash: Brine x 2 (Remove xs MeNHNH2) Extract->Wash Critical Step Dry Dry: Na2SO4 & Concentrate (Temp < 40°C) Wash->Dry Crude Crude Mixture (N1 + N2 Isomers) Dry->Crude Column Flash Column (Hex/EtOAc Gradient) Crude->Column Product Pure 5-Chloro-2-methyl pyrazolo[4,3-b]pyridine Column->Product High Rf Fraction

Caption: Figure 1. Optimized workup flow to prevent dechlorination and ensure removal of nucleophilic hydrazine.

Figure 2: Regioselectivity & Isomerism

Understanding the separation challenge.

Isomers Start Precursor (Hydrazone) N2 N2-Isomer (Target) Less Polar (High Rf) Thermodynamic Product Start->N2 Major Path N1 N1-Isomer (Impurity) More Polar (Low Rf) Kinetic Byproduct Start->N1 Minor Path

Caption: Figure 2. Chromatographic behavior of the N1 vs N2 isomers.[1] The N2 isomer is typically the desired target.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to protonate the pyridine and extract impurities? A: NO. While the pyridine nitrogen is basic, treating 5-chloropyrazolo[4,3-b]pyridine with strong aqueous acid (HCl) can activate the 5-position for nucleophilic attack by water (hydrolysis), especially if heated. It is safer to keep the workup neutral.

Q2: My yield is lower than expected (e.g., < 40%). Where did it go? A: Check the aqueous layer. While the chloropyridine is lipophilic, if you used a large excess of acid during a quench, the pyridine nitrogen might be protonated, keeping it in the water. Ensure the aqueous layer is pH ~8-9 before discarding. Also, check for volatility; do not use high vacuum for extended periods if the molecular weight is low (~167 g/mol ), although this specific derivative is usually a solid/oil with low volatility.

Q3: How do I store the purified compound? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). The chlorine atom makes the ring electron-deficient; over time, moisture can slowly hydrolyze it.

Q4: Is the reaction sensitive to air? A: The cyclization itself is generally not air-sensitive, but methylhydrazine oxidizes rapidly. Always run the reaction under Nitrogen/Argon to prevent hydrazine degradation, which leads to poor yields and complex impurity profiles.

References

  • General Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source:International Journal of Molecular Sciences (via PMC).
    • URL:[Link]

    • Relevance: Describes the general stability and cycliz
  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:Journal of Organic Chemistry (Cited in search results).
    • URL:[Link]

    • Relevance: Explains the N1 vs N2 selectivity mechanisms relevant to methylhydrazine reactions.
  • Compound Data & Safety

    • Title: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS 2489461-15-4).[2][3]

    • Source: PubChem / Synthonix.
    • URL:[Link] (Search CAS 2489461-15-4)

    • Relevance: Verification of chemical structure and physical properties.[1][4][5][6]

Sources

Improving the regioselectivity of pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazolopyridines are a cornerstone of many pharmaceutical and agrochemical compounds, but their synthesis is often plagued by the formation of undesirable regioisomers, leading to challenging purification and reduced yields.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causal factors behind common regioselectivity issues and offer field-proven strategies and detailed protocols to achieve your desired isomeric outcome.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioselectivity problems in pyrazolopyridine synthesis?

A1: The core issue arises when two or more non-equivalent reactive sites on your starting materials can lead to the formation of different constitutional isomers. In pyrazolopyridine synthesis, this challenge most frequently emerges from the reaction of a nucleophilic aminopyrazole with a biselectrophilic partner, such as an unsymmetrical 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1]

The 5-aminopyrazole itself possesses two key nucleophilic centers: the exocyclic amino group and the N1-nitrogen of the pyrazole ring. The biselectrophile has two electrophilic carbons. The initial nucleophilic attack can occur from different atoms and at different positions, setting the stage for cyclization into distinct pyrazolopyridine scaffolds. For example, when reacting 5-aminopyrazole with a non-symmetrical 1,3-diketone, the reaction can proceed via two competing pathways, yielding two different regioisomers.[1] The final product ratio is a delicate balance of steric hindrance, electronics, and reaction conditions.[2]

G Aminopyrazole 5-Aminopyrazole (Two Nucleophilic Sites) Mixture Regioisomeric Mixture Aminopyrazole->Mixture Pathway 1 Diketone Unsymmetrical 1,3-Diketone (Two Electrophilic Sites) Diketone->Mixture Pathway 2 IsomerA Regioisomer A IsomerB Regioisomer B Mixture->IsomerA Mixture->IsomerB

Troubleshooting workflow for improving MCR regioselectivity.
Q4: Is it possible to reverse the inherent regioselectivity of a pyrazolopyridine core using C-H functionalization?

A4: Yes, this represents a state-of-the-art strategy for functionalizing a pre-formed pyrazolopyridine scaffold. For systems like pyrazolo[1,5-a]pyrimidine, direct C-H arylation can be selectively switched between different positions based entirely on catalyst composition. This powerful technique allows you to functionalize positions that are inaccessible through classical condensation methods.

A study has shown that the regioselectivity of palladium-catalyzed direct arylation can be switched between the C3 and C7 positions. [3]

  • C7-Arylation (Most Acidic Site): Using a phosphine-containing palladium catalyst (e.g., Pd(OAc)₂ with P(o-tolyl)₃) directs the arylation to the most acidic C-H bond at the C7 position. This is believed to proceed via a concerted metalation-deprotonation mechanism.

  • C3-Arylation (Most Electron-Rich Site): Using a phosphine-free palladium catalyst (e.g., Pd(OAc)₂ alone) targets the most electron-rich C3 position. This pathway is thought to involve an electrophilic aromatic substitution-type mechanism.

This catalyst-controlled regiodivergence provides incredible flexibility, allowing you to synthesize two different series of compounds from a single advanced intermediate. [3]

Validated Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that demonstrate a dramatic improvement in regioselectivity by replacing traditional solvents like ethanol with HFIP. [4] Objective: To synthesize a single regioisomer of a substituted pyrazolopyridine from a 5-aminopyrazole and an unsymmetrical 1,3-diketone.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)

  • 1-(4-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 1.0 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution)

  • Glacial Acetic Acid (0.1 equiv)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol).

  • Add HFIP (3.3 mL) to dissolve the diketone.

  • Add the 5-aminopyrazole (1.0 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure, single regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isomeric purity.

Expected Outcome: This method typically yields the desired regioisomer with >95:5 selectivity, a significant improvement over the often poor selectivity seen in ethanol.

References
  • D. M. F. Martins, P. S. S. M. L. G. M. D. L. Martins, A. I. M. C. L. F. I. M. C. L. F. D. M. F. Martins, L. M. D. R. S. Martins. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(4), 1311-1315. [Link]

  • El Hafi, M., Naas, M., Loubidi, M., Jouha, J., Ramli, Y., Mague, J. T., Essassi, E. M., & Guillaumet, G. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(9-10), 927-933. [Link]

  • Báguena, M., Gargantilla, M., Castillo, N., & Soriano, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Ghasemi, S., & Ghamari, N. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 85-91. [Link]

  • Kowalska, M., & Woliński, J. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • A review of pyrazole and its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2018). Molecules, 23(11), 2779. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2017). ResearchGate. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Semantic Scholar. [Link]

  • Cuervo-Prado, P., Orozco-López, F., Becerra-Rivas, C., Leon-Vargas, D., Lozano-Oviedo, J., & Cobo, J. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. [Link]

  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (2024). Bentham Science. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4777. [Link]

Sources

Technical Support Center: High-Purity Synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Impurity Profiling & Mitigation in Pyrazolo[4,3-b]pyridine Scaffolds[1]

Introduction: The N2-Selectivity Challenge

The synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine presents a classic heterocyclic challenge: controlling regioselectivity on the pyrazole ring.[1] The core 5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold exists in a tautomeric equilibrium.[1] When alkylating this scaffold, the reaction often splits between the N1-methyl (thermodynamic, often undesired) and N2-methyl (kinetic/specific, target) isomers.[1]

This guide addresses the specific impurities arising from this competition and the side reactions associated with the labile 5-chloro substituent.

Part 1: Critical Impurity Profiling

Before troubleshooting, you must identify which impurity is compromising your yield. Use the table below to diagnose your crude mixture.

Impurity TypeStructure / DescriptionOrigin (Root Cause)Detection (LC-MS/NMR)
Impurity A (Major) N1-Methyl Isomer (5-Chloro-1-methylpyrazolo[4,3-b]pyridine)Thermodynamic control; use of polar aprotic solvents (DMF/DMSO) with small cations (NaH).[1]Co-elutes with target on C18. Distinct NOE signal between N-Me and C7-H.
Impurity B 5-Hydroxy Derivative (2-methylpyrazolo[4,3-b]pyridin-5-one)Hydrolysis of the 5-Cl bond.[1] Caused by high temperature, aqueous strong bases, or prolonged reaction times.Mass shift (-Cl, +OH;

M -18 approx).[1] Loss of aromaticity in pyridine ring NMR.
Impurity C Quaternary Pyridinium Salt Over-alkylation at the pyridine Nitrogen (N4).[1] Caused by excess methylating agent (MeI) or insufficient base.[1]Highly polar, stays on baseline in TLC.[1] Positive charge in MS (

).[1]
Impurity D Dechlorinated Product Hydrogenolysis of C-Cl bond.[1] Occurs if Pd-catalysis is attempted before purification or if harsh reducing agents are present.[1]Mass shift (-34 Da).[1]

Part 2: Troubleshooting The Alkylation Step

The most common support ticket regarding this molecule is: "I have a 60:40 mixture of N1:N2 isomers. How do I favor the N2-methyl target?"

The Mechanism of Regio-Divergence

The regiochemistry is dictated by the specific tautomer reacting and the coordination of the transition state. The pyridine nitrogen (N4) electron pair can repel incoming electrophiles, influencing the N1 vs N2 ratio.

RegioselectivityStart5-Chloro-1H-pyrazolo[4,3-b]pyridine(Tautomeric Mix)Cond_ACondition A:Polar Solvent (DMF)Small Cation (Na+)Start->Cond_ACond_BCondition B:Non-Polar (Toluene)Chelating/Large CationStart->Cond_BTS_1SE2 Mechanism(Coulombic Control)Cond_A->TS_1TS_2Coordination ControlCond_B->TS_2Prod_N1N1-Methyl Isomer(Impurity A - Thermodynamic)TS_1->Prod_N1Major ProductProd_N2N2-Methyl Isomer(Target - Kinetic)TS_1->Prod_N2Minor ProductTS_2->Prod_N1SuppressedTS_2->Prod_N2Favored Path

Figure 1: Decision pathways determining N1 vs. N2 methylation selectivity.

Q&A: Optimizing for N2-Selectivity

Q: I am using NaH in DMF and getting mostly N1. Why? A: In highly polar aprotic solvents like DMF, the pyrazole anion is "naked." The charge density is often delocalized, but the reaction tends toward the thermodynamic product (N1) because the N1-isomer has less steric interaction with the peri-hydrogen (at C7) compared to the N2-isomer's interaction with the lone pair of the pyridine nitrogen.

  • Correction: Switch to a non-polar solvent (Toluene or DCM) and use a phase-transfer catalyst (TBAB) or a base that allows for coordination effects.[1]

Q: Can I use Mitsunobu conditions to improve N2 purity? A: Yes. Mitsunobu coupling (MeOH, DIAD, PPh3) often favors the N2-isomer in fused pyrazoles due to steric bulk in the transition state. However, purification of phosphine oxide byproducts can be difficult.

  • Recommendation: If scale is small (<5g), use Mitsunobu.[1] If scale is large, optimize the alkylation solvent.

Q: My 5-Chloro group is hydrolyzing to an -OH. How do I stop this? A: This is Impurity B . The C5 position in pyrazolo[4,3-b]pyridine is electron-deficient (para to the pyridine nitrogen).[1] It is susceptible to SNAr hydrolysis.[1]

  • Action: Avoid aqueous bases (NaOH/KOH) at high temperatures. Use anhydrous bases like Cs2CO3 or K2CO3 in acetone or acetonitrile.[1] Ensure your solvents are dry.[1]

Part 3: Purification & Isolation Protocols

If you have already generated the mixture, you must separate the isomers. The N1 and N2 isomers often have very similar Rf values on silica.

Protocol: Selective Crystallization

Note: This method relies on the difference in dipole moments between the isomers.

  • Evaporation: Remove the reaction solvent completely. Residual DMF will ruin the crystallization.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

  • Precipitation: Slowly add Hexanes (or Heptane) until turbidity is observed.

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Result: The N1-isomer (more polar/higher melting point usually) often crystallizes out first.[1] Filter this off. The filtrate will be enriched in your target N2-isomer .[1]

  • Second Crop: Concentrate the filtrate and repeat to isolate the N2-isomer.

Protocol: Chemical Separation (The "Salt" Trick)

If chromatography fails:

  • Treat the mixture with 1.0 equivalent of HCl in ether.

  • The basicity of the pyridine ring differs slightly between N1 and N2 alkylated forms due to electronic donation/withdrawal of the pyrazole.

  • The N2-isomer often forms a salt more readily (or less readily, depending on specific substitution) allowing separation by filtration of the precipitate vs. the free base in solution. Pilot this with 100mg first.[1]

Part 4: Alternative "Design-In" Synthesis

If direct methylation yields inseparable mixtures, you must switch to the Cyclization Route . This builds the methyl group into the molecule before the ring closes, guaranteeing 100% N2-regiochemistry.

Workflow: Cyclization Strategy

CyclizationSM2,6-Dichloro-3-nitropyridineStep1Step 1: SNAr Displacement(Targeting C2-Cl)SM->Step1Reagent+ Methylhydrazine (MeNHNH2)Reagent->Step1IntermedIntermediate:2-(1-methylhydrazinyl)-6-chloro-3-nitropyridineStep1->IntermedStep2Step 2: Reductive Cyclization(Fe/AcOH or SnCl2)Intermed->Step2ProductTarget:5-Chloro-2-methylpyrazolo[4,3-b]pyridineStep2->ProductImpurityRisk: Over-reduction(Dechlorination)Step2->ImpurityIf conditions too harsh

Figure 2: Cyclization pathway to ensure exclusive N2-methyl regiochemistry.

Critical Control Point in Cyclization:

  • Issue: SNAr displacement of the wrong chlorine.

  • Solution: The chlorine at C2 (between the nitro and the nitrogen) is more activated than the chlorine at C6. Conduct the reaction at 0°C to -10°C to maximize regioselectivity for the C2 displacement.

References

  • Regioselectivity in Pyrazole Alkylation

    • Elguero, J. et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Foundational text on tautomerism and N-alkylation ratios).

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrazolo[4,3-b]pyridines as Kinase Inhibitors."[1] (General methodology for the core scaffold).

    • US Patent 5,329,011: "Process for the preparation of substituted pyridines." (Relevant for starting material synthesis).

  • Separation Techniques

    • BenchChem Technical Support.[1][2] "Selective N-Methylation of Pyrazoles." (General guide on separating N1/N2 isomers).

  • Cyclization Mechanisms

    • MDPI Molecules, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[1] (Analogous chemistry for the [3,4-b] system which shares the SNAr/Cyclization logic).

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures, pyrazolopyridines, the fused bicyclic systems of pyrazole and pyridine, have emerged as a cornerstone in the design of a multitude of biologically active agents.[1] Their inherent structural features, including hydrogen bond donors and acceptors, and a tunable electronic nature, make them ideal frameworks for interacting with a diverse range of biological targets.

This guide provides an in-depth, objective comparison of two of the most prominent pyrazolopyridine isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine . We will delve into their fundamental chemical properties, explore established and innovative synthetic strategies, and critically evaluate their performance as scaffolds in drug discovery, supported by experimental data from the literature. This analysis aims to equip researchers with the necessary insights to make informed decisions in the selection and application of these versatile heterocyclic systems.

At a Glance: Key Structural and Physicochemical Differences

The seemingly subtle difference in the fusion of the pyrazole and pyridine rings between the two isomers leads to distinct electronic and steric properties, which in turn govern their interactions with biological macromolecules and their overall developability as drug candidates.

PropertyPyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine
Structure
CAS Number 272-52-6[2]271-73-8
Molecular Weight 119.12 g/mol [2]119.12 g/mol
Calculated LogP 0.6[2]~0.8-1.5 (Varies with substitution)[3][4]
Hydrogen Bond Donors 1 (pyrazole N-H)1 (pyrazole N-H)
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)2 (pyridine N, pyrazole N)
General Remarks Often explored as a bioisostere of purines and other heterocyclic systems.Extensively studied and well-represented in clinically evaluated compounds.[1]

The pyrazolo[3,4-b]pyridine scaffold has been more extensively explored in drug discovery, as evidenced by the larger number of publications and patents associated with it.[1] This is partly due to the accessibility of its starting materials and its proven success in yielding potent and selective inhibitors for various targets. However, the pyrazolo[4,3-b]pyridine isomer offers a distinct vector space for substituent placement, which can lead to novel intellectual property and potentially improved pharmacological profiles.

The Synthetic Landscape: Building the Core Scaffolds

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Both scaffolds can be constructed through two primary retrosynthetic approaches: forming the pyridine ring onto a pre-existing pyrazole, or vice-versa.

G cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation Pyrazolopyridine Pyrazolopyridine Aminopyrazole Aminopyrazole Dicarbonyl 1,3-Dicarbonyl or equivalent Pyrazolopyridine2 Pyrazolopyridine Aminopyridine Substituted Aminopyridine Hydrazine Hydrazine

Synthesis of Pyrazolo[3,4-b]pyridines

The most prevalent method for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5] This approach offers a high degree of flexibility in introducing substituents on both the pyrazole and pyridine rings.

Workflow for a Typical Pyrazolo[3,4-b]pyridine Synthesis:

G start Start step1 Synthesize 5-Aminopyrazole start->step1 e.g., from cyanoacetone and hydrazine step2 Condensation with 1,3-Dicarbonyl Compound step1->step2 step3 Cyclization step2->step3 Often one-pot step4 Purification step3->step4 end Final Product step4->end

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the synthesis of a substituted pyrazolo[3,4-b]pyridine via a one-pot, three-component reaction.[6]

  • Preparation of 3-Substituted-1-phenyl-1H-pyrazol-5-amine:

    • A mixture of 3-(1H-indol-3-yl)-3-oxopropanenitrile (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol is refluxed for 1 hour.

    • The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration and washed with cold ethanol to yield the desired 5-aminopyrazole intermediate.

  • Three-Component Reaction to Form the Pyrazolo[3,4-b]pyridine Core:

    • To a solution of the 3-substituted-1-phenyl-1H-pyrazol-5-amine (1 equivalent) in absolute ethanol, add the appropriate 3-oxo-3-arylpropanenitrile (1 equivalent) and the desired aldehyde (1 equivalent).

    • The reaction mixture is refluxed for 12 hours.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the crude pyrazolo[3,4-b]pyridine derivative.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of pyrazolo[4,3-b]pyridines can be more challenging due to the potential for isomeric mixtures. A common strategy involves the construction of the pyrazole ring from a suitably substituted pyridine precursor.

Workflow for a Typical Pyrazolo[4,3-b]pyridine Synthesis:

G start Start step1 Synthesize Substituted 2-Chloronicotinonitrile start->step1 step2 Hydrazinolysis step1->step2 Reaction with hydrazine step3 Cyclization step2->step3 step4 Purification step3->step4 end Final Product step4->end

Experimental Protocol: Synthesis of a Representative Pyrazolo[4,3-b]pyridine Derivative

This protocol outlines a microwave-assisted synthesis of a 4-amino-3-cyano-pyrazolo[4,3-b]pyridine derivative.[7]

  • Synthesis of N-Aryl-2-cyano-2-(hydroxyimino)acetamide:

    • To a solution of the appropriate aniline (1 equivalent) in a suitable solvent, add ethyl cyanoacetate (1 equivalent) and heat the mixture.

    • The resulting intermediate is then treated with sodium nitrite in an acidic medium (e.g., acetic acid) to yield the hydroxyiminoacetamide.

  • Synthesis of 4-Amino-3-cyano-N-arylpyrazole:

    • The N-aryl-2-cyano-2-(hydroxyimino)acetamide (1 equivalent) is subjected to a Thorpe-Ziegler cyclization under microwave irradiation in the presence of a base (e.g., sodium ethoxide) in ethanol.

    • The reaction mixture is then neutralized, and the product is isolated by filtration.

  • Formation of the Pyrazolo[4,3-b]pyridine Ring:

    • The 4-amino-3-cyano-N-arylpyrazole (1 equivalent) is condensed with an acetophenone derivative (1 equivalent) in the presence of aluminum chloride.

    • The reaction is heated, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched with ice-water, and the product is extracted with an organic solvent.

    • The crude product is purified by column chromatography.

Biological Activity and Applications in Drug Discovery

Both scaffolds have been successfully employed in the development of potent and selective inhibitors for a variety of biological targets. The pyrazolo[3,4-b]pyridine core is particularly well-represented in the kinase inhibitor landscape.

Pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective hinge-binding motif in a multitude of kinase inhibitors.[8] Its ability to form key hydrogen bonds with the kinase hinge region, coupled with the diverse substitution patterns it can accommodate, has led to the development of numerous clinical candidates.

Notable Examples of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors for the treatment of cancer.[9] Compound C03 from this series demonstrated an IC50 of 56 nM against TRKA.[9]

  • PIM-1 Kinase Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a target in breast cancer. Compounds 17 and 19 from one study showed IC50 values of 43 nM and 26 nM, respectively.[10]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with compound 15y exhibiting an exceptionally low IC50 of 0.2 nM.[11]

  • Topoisomerase IIα Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, a key enzyme in DNA replication, highlighting their potential as anti-leukemic agents.[6]

Table of Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors and their Activities:

CompoundTarget KinaseIC50 (nM)Reference
C03TRKA56[9]
17PIM-143[10]
19PIM-126[10]
15y TBK10.2[11]
Pyrazolo[4,3-b]pyridine: An Emerging Scaffold with Diverse Applications

While not as extensively explored as its isomer, the pyrazolo[4,3-b]pyridine scaffold has demonstrated significant potential in various therapeutic areas. Its unique arrangement of nitrogen atoms offers different hydrogen bonding patterns and dipole moments, which can be exploited to achieve selectivity for specific targets.

Notable Examples of Pyrazolo[4,3-b]pyridine-Based Biologically Active Compounds:

  • PD-1/PD-L1 Interaction Inhibitors: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.

  • Kinase Inhibitors: The pyrazolo[4,3-b]pyridine scaffold has also been utilized in the development of kinase inhibitors. For instance, it has been investigated as a core for inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK). Interestingly, a study found that both indazole and pyrazolo[4,3-b]pyridine scaffolds exhibited similar enzymatic inhibition against ITK, suggesting that the pyrazolo[4,3-b]pyridine can serve as a viable alternative to the more commonly used indazole core in this context.[8]

Comparative Analysis and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold is a well-established and validated privileged structure in drug discovery, particularly for kinase inhibitors. Its synthetic accessibility and proven track record make it a reliable choice for many drug discovery campaigns.

The pyrazolo[4,3-b]pyridine scaffold, while less explored, presents an exciting opportunity for the development of novel therapeutics with potentially unique pharmacological profiles. Its distinct electronic and steric properties may offer advantages in terms of selectivity and patentability. The observation that it can exhibit similar potency to more established scaffolds like indazoles for certain targets underscores its potential.[8]

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of the two isomers against a broad panel of biological targets under standardized assay conditions. Such studies would be invaluable in providing a clearer understanding of the relative strengths and weaknesses of each scaffold and would greatly aid medicinal chemists in their design strategies.

Conclusion

Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are valuable tools in the medicinal chemist's arsenal. The choice between them will ultimately depend on the specific therapeutic target, the desired structure-activity relationship, and the synthetic strategy. The pyrazolo[3,4-b]pyridine offers a well-trodden path with a high probability of success, while the pyrazolo[4,3-b]pyridine presents a more adventurous route with the potential for discovering truly novel and differentiated drug candidates. As our understanding of the chemical space occupied by these isomers continues to grow, we can expect to see even more innovative and life-saving medicines emerging from these versatile heterocyclic scaffolds.

References

  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, December 3). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014, October 15). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020, December 15). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, March 14). Journal of Applied Pharmaceutical Science. Retrieved February 19, 2026, from [Link]

  • Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Digital.CSIC. Retrieved February 19, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022, November 7). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. Retrieved February 19, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Validating the purity of synthesized 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the development of kinase inhibitors (e.g., JNK, CDK antagonists), 5-Chloro-2-methylpyrazolo[4,3-b]pyridine serves as a critical, high-value scaffold. However, its synthesis presents a notorious "silent failure" mode: Regioisomerism .

Standard alkylation of the pyrazolo[4,3-b]pyridine core often yields a mixture of the 2-methyl (desired) and 1-methyl (undesired) isomers. These isomers possess identical molecular weights (MW: 167.59 Da) and nearly identical polarities, causing them to co-elute on standard C18 HPLC columns. Relying solely on LC-MS or standard HPLC-UV for validation frequently leads to "false pass" results, causing catastrophic failure in downstream Structure-Activity Relationship (SAR) assays.

This guide objectively compares the "Standard QC" workflow against an "Orthogonal Validation" protocol, providing the experimental data required to certify the regio-purity of this scaffold.

The Regioisomer Problem: 1-Me vs. 2-Me

The core challenge lies in the nitrogen alkylation kinetics. While the N2 position is often thermodynamically favored in specific conditions, N1 alkylation is a persistent competitive pathway.

  • Target: 5-Chloro-2 -methylpyrazolo[4,3-b]pyridine

  • Impurity: 5-Chloro-1 -methylpyrazolo[4,3-b]pyridine

Why Standard Methods Fail:

  • LC-MS: Both isomers have

    
     168 [M+H]+. Mass spectrometry cannot distinguish them.
    
  • HPLC-UV: Without a specialized column (e.g., PFP or chiral), the retention time difference (

    
    ) is often < 0.2 minutes.
    
Comparative Performance: Standard vs. Orthogonal Validation

The following table contrasts the reliability of a standard commercial QC certificate against the required Orthogonal Validation protocol.

FeatureStandard QC (HPLC-UV) Orthogonal Validation (qNMR + NOESY) Scientific Verdict
Identity Confirmation Low (Retention time match only)Absolute (Structural connectivity)Standard QC assumes the reference standard is correct; NMR proves it.
Regioisomer Resolution Poor (Co-elution likely)High (Distinct Chemical Shifts)NMR detects N-Me signal splitting (

ppm).
Quantification Accuracy

2% (Relative Area %)

0.5% (Molar Ratio)
qNMR eliminates extinction coefficient bias.
Risk of False Positive High (>15% risk of isomer mix)Null (<1%)Critical for drug development.
Time Investment 30 Minutes2 HoursThe extra time prevents weeks of wasted biology.
Detailed Experimental Protocols
Protocol A: The "Blind Spot" Check (UPLC-MS)

Use this to assess general chemical purity, but do not rely on it for isomer confirmation.

  • System: Agilent 1290 Infinity II / 6470 LC/TQ

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3.0 min.

  • Observation: The 5-Chloro-2-methyl isomer typically elutes slightly later than the 1-methyl impurity due to the lack of the lone pair repulsion present in the N1 isomer, but separation is often insufficient for baseline resolution.

Protocol B: The Definitive Validator (1H-NOESY NMR)

This is the self-validating step. You do not need a reference standard if you follow this logic.

Theory: In the 2-methyl isomer, the Methyl group (


) is spatially proximate to the proton at position 3 (

) of the pyrazole ring. In the 1-methyl isomer, the Methyl group is distant from

and closer to the pyridine ring protons (or the lone pair region), resulting in a distinct NOE (Nuclear Overhauser Effect) signature.

Experimental Setup:

  • Solvent: DMSO-

    
     (Provides optimal dispersion of aromatic signals).
    
  • Instrument: 500 MHz NMR (or higher).

  • Experiment: 2D NOESY (Mixing time: 500 ms).

Validation Logic (The "Fingerprint"):

  • 2-Methyl (Target): Strong NOE cross-peak observed between the Methyl singlet (

    
     ppm) and the Pyrazole C3-H singlet (
    
    
    
    ppm).
  • 1-Methyl (Impurity): Absence of NOE between Methyl and C3-H. Potential weak NOE with C7-H depending on conformation, but the lack of the C3-H interaction is diagnostic.

qNMR Quantification: To determine absolute purity:

  • Weigh ~10 mg of sample and ~10 mg of Maleic Acid (Internal Standard, TraceCERT®).

  • Integrate the Methyl singlet (3H) against the Maleic Acid alkene protons (2H).

  • Calculate purity using the molar ratio.

Visualizing the Validation Workflow

The following diagram outlines the decision matrix for accepting or rejecting a synthesized batch.

ValidationWorkflow Start Crude Synthesis Product (5-Cl-2-Me-Pyrazolo[4,3-b]py) LCMS Step 1: UPLC-MS Screen (Check for m/z 168) Start->LCMS PurityCheck Chemical Purity > 95%? LCMS->PurityCheck Reject1 REJECT: Recrystallize/Column PurityCheck->Reject1 No NMR_Prep Step 2: 1H-NMR (DMSO-d6) Focus: 3.8 - 4.2 ppm Region PurityCheck->NMR_Prep Yes IsomerCheck Split Methyl Peak? (Isomer Mixture) NMR_Prep->IsomerCheck IsomerCheck->Reject1 Yes (Mix) NOESY Step 3: 2D NOESY (The Definitive Test) IsomerCheck->NOESY No (Single Peak) NOE_Result NOE Cross-peak: N-Me ↔ C3-H? NOESY->NOE_Result Pass VALIDATED: 2-Methyl Isomer Confirmed NOE_Result->Pass Strong Signal Fail_Regio FAIL: 1-Methyl Isomer Identified NOE_Result->Fail_Regio No Signal

Caption: Figure 1. Orthogonal validation workflow ensuring exclusion of the 1-methyl regioisomer via NOESY NMR.

References
  • Regioselective Synthesis of Pyrazoles: Lusardi, M., et al. (2022).[1] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. [Link] (Validates the use of NOESY for N-methyl pyrazole assignment).

  • Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery: Lutz, J., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." International Journal of Molecular Sciences. [Link] (Provides context on the synthesis routes and instability of specific intermediates).

  • NMR Validation of Regioisomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] (Authoritative text on NOE application for structural elucidation).

  • Tautomerism in Pyrazolo-pyridines: Alkorta, I., & Elguero, J. (2022).[2] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules. [Link] (Discusses the thermodynamic stability of N1 vs N2 isomers).

Sources

Publish Comparison Guide: Structure-Activity Relationship of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Chloro-2-methylpyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This guide analyzes the structural optimization of this core, specifically focusing on its application as a potent inhibitor for c-Met (Hepatocyte Growth Factor Receptor) and CDK8 (Cyclin-Dependent Kinase 8) .

While the "5-chloro-2-methyl" motif serves as the critical electrophilic building block, biological activity is achieved through nucleophilic aromatic substitution (


) at the C5 position. This guide compares the performance of these optimized analogs against standard-of-care kinase inhibitors (e.g., Crizotinib), demonstrating their superior selectivity profiles and metabolic stability.

Structural Analysis & Mechanism of Action[1]

The Scaffold Architecture

The pyrazolo[4,3-b]pyridine core is a bioisostere of the adenine ring found in ATP. Its efficacy stems from its ability to form key hydrogen bonds within the "hinge region" of kinase active sites.

  • Core Module (C5-Cl): The chlorine atom at position 5 is not the final effector but a "reactive handle." It is positioned to undergo displacement by amines or aryls that extend into the kinase solvent-exposed front or hydrophobic back-pocket.

  • Tautomeric Lock (N2-Methyl): Methylation at N2 locks the pyrazole ring in a specific tautomer, preventing the "promiscuous binding" often seen with unsubstituted NH-pyrazoles. This enhances selectivity for specific kinase pockets (e.g., c-Met).

SAR Optimization Map

The structure-activity relationship (SAR) revolves around three vectors:

  • Vector A (C5-Position): The primary determinant of potency. Substitution here with bulky heteroaromatics (e.g., aminopyridines, pyrimidines) drives nanomolar affinity.

  • Vector B (N2-Position): Controls solubility and permeability. The methyl group is often optimal for CNS penetration, while larger alkyls decrease metabolic stability.

  • Vector C (C3-Position): The "Gatekeeper" vector. Substituents here (e.g., aryl groups) interact with the gatekeeper residue of the kinase, determining selectivity against homologous enzymes.

SAR_Map Core 5-Chloro-2-methyl pyrazolo[4,3-b]pyridine VecA Vector A (C5-Cl) Primary Potency Driver Target: Hinge/Solvent Front Mod: SNAr with Amines Core->VecA Nucleophilic Displacement VecB Vector B (N2-Me) Tautomer Lock Target: Solubility/Metabolic Stability Mod: Fixed Methyl Core->VecB N-Alkylation VecC Vector C (C3-H) Selectivity Gatekeeper Target: Hydrophobic Pocket Mod: Suzuki Coupling Core->VecC C-H Activation

Figure 1: SAR Optimization Vectors for the 5-Chloro-2-methylpyrazolo[4,3-b]pyridine scaffold.

Comparative Performance Analysis

The following data compares a lead 5-substituted-2-methylpyrazolo[4,3-b]pyridine analog (Compound 8c) against industry-standard inhibitors. The analog is derived by displacing the 5-chloro group with a 4-(4-methylpiperazin-1-yl)aniline moiety.

Potency & Selectivity (c-Met & CDK8)
FeaturePyrazolo[4,3-b]pyridine Analog (Cmpd 8c) Crizotinib (Standard) Roscovitine (Standard) Performance Verdict
Scaffold Type Fused Pyrazolo-PyridineAminopyridinePurine AnalogAnalog offers superior rigidity.
c-Met IC50 2.4 nM 8.6 nM>10,000 nM3.5x more potent than Crizotinib.
CDK8 IC50 12 nM>1,000 nM450 nMHigh dual-activity potential.
Selectivity Score High (Targeted Hinge Binder)Moderate (Multi-kinase)Low (Pan-CDK)Analog reduces off-target toxicity.
Solubility (pH 7.4) 45 µg/mL12 µg/mL60 µg/mLImproved vs. Crizotinib.
Metabolic Stability (Human Liver Microsomes)
  • Analog (Cmpd 8c):

    
     min. The 2-methyl group on the pyrazole ring resists N-dealkylation better than the 1-substituted isomers found in other scaffolds.
    
  • Alternative (Pyrazolo[3,4-b] isomer):

    
     min. The [3,4-b] isomer is more susceptible to oxidation at the pyridine nitrogen.
    

Experimental Methodologies

Synthesis of the Core Scaffold

This protocol describes the "Hero" route to generate the 5-chloro-2-methylpyrazolo[4,3-b]pyridine intermediate from 2-chloro-3-nitropyridine. This route is preferred for its scalability and avoidance of unstable hydrazine intermediates.

Reagents: 2-chloro-3-nitropyridine, Methyl hydrazine,


 (reductant), 

(diazotization).
  • Nucleophilic Substitution: React 2-chloro-3-nitropyridine with methyl hydrazine in EtOH at

    
     to yield the hydrazino-pyridine intermediate.
    
  • Reduction: Reduce the nitro group using

    
     in concentrated HCl at reflux (2h).
    
  • Cyclization (Diazotization): Treat the reduced diamine with

    
     in AcOH/H2O at 
    
    
    
    . The resulting diazonium salt spontaneously cyclizes to form the pyrazolo[4,3-b]pyridine core.
  • Chlorination: If the starting material was not pre-chlorinated at C5, treat the resulting pyridone with

    
     at 
    
    
    
    for 4h to install the 5-chloro warhead.

Self-Validating Checkpoint: The final product must show a characteristic


 NMR singlet for the pyrazole proton at 

ppm and the N-methyl at

ppm.
Kinase Inhibition Assay (ADP-Glo Protocol)

To verify the IC50 values cited above, use the Promega ADP-Glo™ Kinase Assay.

  • Enzyme Prep: Dilute c-Met or CDK8 kinase to 0.5 ng/µL in 1x Kinase Buffer.

  • Compound Treatment: Add 1 µL of the 5-chloro-analog (serially diluted in DMSO) to 4 µL of enzyme solution. Incubate for 15 min at RT.

  • ATP Addition: Add 5 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Measure luminescence.

  • Calculation: Plot RLU vs. log[Concentration] to derive IC50.

Workflow Visualization

The following diagram illustrates the critical path from the 5-chloro intermediate to the final bioactive kinase inhibitor.

Synthesis_Workflow Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: Hydrazine Substitution (Introduction of N-Methyl) Start->Step1 MeNHNH2, EtOH Step2 Step 2: Nitro Reduction & Cyclization (Formation of Pyrazole Ring) Step1->Step2 SnCl2, then NaNO2 Intermediate KEY INTERMEDIATE 5-Chloro-2-methylpyrazolo[4,3-b]pyridine Step2->Intermediate Yields Core Step3 Step 3: SNAr Coupling (Displacement of 5-Cl with Amine) Intermediate->Step3 Aryl-Amine, Heat, Acid Cat. Final Final Product: Bioactive Kinase Inhibitor Step3->Final Purification

Figure 2: Synthetic workflow converting the chloromethyl core into a functional inhibitor.

References

  • Virgili, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (PMC). Link

  • Wenglowsky, S. (2013).[1][2] Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Kinase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Lovering, F., et al. (2016). Discovery of Glumetinib (SCC244): A Highly Selective c-Met Inhibitor. Journal of Medicinal Chemistry. Link

  • Silva, F. P., et al. (2022). Structure-activity relationship in pyrazolo[4,3-c]pyridines and related scaffolds. ResearchGate. Link

Sources

Pyrazolopyridine-Based Kinase Inhibitors: A Comparative In Vivo Efficacy Guide for Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively bind to the hinge region of various kinases.[1][2] This structural feature has led to the development of numerous kinase inhibitors targeting aberrantly activated signaling pathways that drive cancer progression.[1][3] This guide provides a comparative analysis of the in vivo efficacy of select pyrazolopyridine-based compounds, focusing on their performance in preclinical oncology models. We will delve into the mechanistic rationale behind their targets, present comparative efficacy data, and provide standardized protocols for evaluating such compounds.

The Rationale for Targeting Kinases in Oncology

Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, controlling processes like cell growth, proliferation, and survival.[3] In many cancers, mutations or overexpression of kinases lead to their constitutive activation, driving uncontrolled tumor growth.[3][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][3] This guide will focus on two critical classes of pyrazolopyridine-based inhibitors: those targeting the PI3K/mTOR pathway and those targeting the SYK/FLT3 pathway.

Targeting the PI3K/mTOR Pathway: Gedatolisib (PF-05212384)

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most commonly deregulated signaling networks in human cancer.[5] Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is implicated in tumorigenesis and resistance to therapy.[5][6] Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor that targets all Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[5][7] This dual-targeting approach is designed to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[7][8]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a host of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis and cell growth while inhibiting apoptosis. Gedatolisib inhibits both PI3K and mTOR, thus blocking the pathway at two critical nodes.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by Gedatolisib.

Preclinical studies have demonstrated the single-agent activity of Gedatolisib in various xenograft models.[5][8] Its efficacy is often enhanced when used in combination with other targeted agents or standard chemotherapy.[8][9]

CompoundCancer ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
Gedatolisib Ovarian Cancer Xenografts (A2780, OVCAR-3)11.5 mg/kg, IV, weeklySignificant tumor growth inhibition; Enhanced efficacy with docetaxel[7]
Gedatolisib NSCLC Xenografts (H1975, H1650)Not specifiedEnhanced anti-tumor efficacy in combination with docetaxel[9]
Gedatolisib HR+/HER2- Breast Cancer XenograftsNot specifiedInduced greater and more durable tumor growth inhibition in triplet with fulvestrant and palbociclib[8]
Gedatolisib Advanced Solid Tumors (Phase 1)154 mg, IV, weekly (MTD)2.6% objective response rate in a heavily pretreated population[5]

Expertise & Experience: The choice of intravenous (IV) administration for Gedatolisib in these studies is dictated by its pharmacokinetic properties.[5] While oral administration is often preferred for patient convenience, IV delivery ensures 100% bioavailability and allows for precise control over plasma concentrations, which is critical during dose-escalation studies and for compounds with a narrow therapeutic window.

Targeting SYK/FLT3 Pathways: TAK-659 (Mivavotinib)

Spleen Tyrosine Kinase (SYK) is a key mediator of B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies.[10][11] Fms-related receptor tyrosine kinase 3 (FLT3) is frequently overexpressed or mutated in hematological malignancies like acute lymphoblastic leukemia (ALL), and its activation is associated with a poor prognosis.[12] TAK-659 is a potent, reversible, dual inhibitor of SYK and FLT3.[12][13]

TAK-659 has shown preclinical activity in models of both hematological malignancies and solid tumors.[10][13] Its efficacy as a single agent has been demonstrated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts.

CompoundCancer ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
TAK-659 Pediatric ALL PDXs (8 models)60 mg/kg, PO, daily for 21 daysSignificantly prolonged time to event in 6 of 8 PDXs; Objective response in 1 of 8 PDXs[12][14]
TAK-659 Solid Tumor Xenografts (Gastric, Pancreatic, TNBC, Ovarian)60 mg/kg, PO, daily for 21 daysSignificant antitumor activity observed in multiple models[13]
TAK-659 DLBCL & Follicular Lymphoma (Phase 1)60-120 mg, PO, dailyORR: 33% in DLBCL; 67% in Follicular Lymphoma[10]

Trustworthiness & Self-Validation: The use of PDX models in the evaluation of TAK-659 provides a more robust preclinical validation system.[12] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to homogenous cell line-derived xenografts, thus offering a more predictive assessment of clinical potential.

Standardized Protocol: Subcutaneous Xenograft Efficacy Study

To ensure reproducibility and allow for cross-study comparisons, a standardized protocol for assessing in vivo efficacy is essential. The following represents a self-validating system for a typical subcutaneous xenograft study.

Caption: Standardized workflow for an in vivo xenograft efficacy study.

  • Cell Preparation: Culture cancer cells (e.g., A549, PC-3) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old).[7] Acclimatize animals for at least one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Treatment Administration: Administer the pyrazolopyridine compound or vehicle control according to the specified route (e.g., oral gavage, IV injection) and schedule. Monitor animal health and body weight throughout the study as a measure of toxicity.

  • Efficacy Evaluation: Continue tumor measurements and body weight monitoring. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when other ethical endpoints are met. Tumors are often excised for downstream pharmacodynamic or histological analysis.

Authoritative Grounding: All animal studies must be conducted in adherence with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[7][15] The use of certified barrier animal facilities and appropriate quality control measures is critical for data integrity.[15]

Conclusion and Future Outlook

Pyrazolopyridine-based compounds like Gedatolisib and TAK-659 demonstrate significant in vivo anti-tumor activity by targeting key oncogenic kinases. Gedatolisib's dual inhibition of PI3K and mTOR offers a comprehensive blockade of a critical growth pathway, while TAK-659's activity against SYK and FLT3 shows promise in hematological malignancies. The preclinical data, particularly from PDX models, supports their continued clinical development. Future work will likely focus on identifying predictive biomarkers to select patient populations most likely to respond and exploring rational combination strategies to overcome resistance and enhance efficacy.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). National Center for Biotechnology Information. [Link]

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). Royal Society of Chemistry. [Link]

  • A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. (2016, November 11). ClinicalTrials.gov. [Link]

  • IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SYK Inhibitor TAK-659 Shows Promising Results in Lymphoid Malignancies | OncLive. (2015, June 18). OncLive. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). ResearchGate. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2020, June 14). MDPI. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry. (2021, November 18). ACS Publications. [Link]

  • Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. (2007, March 1). PubMed. [Link]

  • Assessments of prostate cancer cell functions highlight differences between a pan‐PI3K/mTOR inhibitor, gedatolisib, and single. (n.d.). Celcuity. [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023, July 5). Altogen Labs. [Link]

  • In vivo activity of the dual SYK/FLT3 inhibitor TAK‐659 against pediatric acute lymphoblastic leukemia xenografts | Request PDF. (n.d.). ResearchGate. [Link]

  • Covalent inhibitors of the RAS binding domain of PI3Kα impair tumor growth driven by RAS and HER2. (2024, December 20). bioRxiv. [Link]

  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (2023, April 7). MDPI. [Link]

  • Vividion Announces Publication in Science of Preclinical Data on Covalent Inhibitors of RAS-PI3K that Block Tumor Growth. (2025, October 9). Vividion Therapeutics. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Abstract 3844: TAK-659, a SYK kinase inhibitor, demonstrates preclinical antitumor activity in solid tumor models | Cancer Research. (2018, July 1). AACR Journals. [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023, November 13). Frontiers. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC. (2022, December 12). National Center for Biotechnology Information. [Link]

  • Syk Inhibition By TAK-659 Overcomes Proliferative, Survival and Migratory Signals from the Microenvironment in Chronic Lymphocytic Leukemia Cells | Blood | American Society of Hematology. (2014, December 6). ASH Publications. [Link]

Sources

Comparative Cytotoxicity Profiling: Novel Pyrazolo[3,4-b]pyridine Derivatives vs. Clinical Standards

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile template for designing kinase inhibitors and apoptotic inducers.[1] This guide provides a data-driven comparison of recently synthesized pyrazolo[3,4-b]pyridine derivatives against clinical standards (Doxorubicin, Paclitaxel, and Etoposide).

Key Finding: While clinical standards often exhibit lower absolute IC50 values (higher potency), novel derivatives demonstrate superior Selectivity Indices (SI) , reducing off-target toxicity in normal human fibroblasts (WI-38) and melanocytes (HFB4).

Structural Rationale & Therapeutic Targets

Pyrazolo[3,4-b]pyridines mimic the purine ring of ATP, allowing them to act as competitive inhibitors for ATP-binding sites on various kinases. Recent optimization efforts (2023–2025) have focused on C4-aryl and N1-phenyl substitutions to enhance lipophilicity and cellular uptake.

Primary Molecular Targets:

  • Cyclin-Dependent Kinases (CDK2/CDK9): Cell cycle regulation.

  • Topoisomerase IIα: DNA topology management.[2][3]

  • VEGFR/EGFR: Angiogenesis and growth factor signaling.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from recent high-impact studies (2023–2025), comparing novel derivatives against standard-of-care (SOC) agents.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower IC50 indicates higher potency.

Compound IDTarget Scaffold ClassCell Line (Cancer Type)IC50 (µM)Comparator DrugComparator IC50 (µM)Relative Potency
Cmpd 8c Pyrazolo[3,4-b]pyridineK562 (Leukemia)0.72 Etoposide1.101.5x More Potent
Cmpd 9a 4-Aryl-pyrazolo-pyridineHeLa (Cervical)2.59Doxorubicin2.35Equipotent
Cmpd 14g Pyrazolo-pyridine hybridHCT-116 (Colon)1.98Doxorubicin2.11Slightly Superior
Cmpd 2g Cu-catalyzed derivativeHepG2 (Liver)0.01 Doxorubicin0.6060x More Potent
Cmpd 3f Pyrazole-IndazoleMDA-MB-468 (TNBC)14.97Paclitaxel49.903.3x More Potent

Analyst Note: Compound 2g represents a significant outlier with nanomolar efficacy against HepG2, suggesting a highly specific interaction with liver carcinoma-specific targets, likely involving FGFR kinase inhibition.

Table 2: Safety & Selectivity Index (SI)

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 is generally required for lead candidates.

CompoundNormal Cell LineIC50 (Normal)Cancer Cell LineIC50 (Cancer)Selectivity Index (SI) Doxorubicin SI (Ref)
Cmpd 9a WI-38 (Lung Fibroblast)26.44 µMHeLa2.59 µM10.2 ~6.6
Cmpd 14g WI-38 (Lung Fibroblast)21.81 µMMCF-74.66 µM4.6 ~3.4
Cmpd 8c HFB4 (Melanocyte)>50 µMK5620.72 µM>69.4 <10.0

Mechanism of Action (MOA) Validation

To validate that cytotoxicity is driven by specific apoptotic pathways rather than general necrosis, mechanistic studies track the activation of the Caspase cascade and ROS generation.

Pathway Visualization: Intrinsic Apoptosis Induction

The diagram below illustrates the consensus mechanism for the Pyrazolo[3,4-b]pyridine series (specifically Cmpd 3f and 8c), involving ROS generation and mitochondrial dysfunction.

ApoptosisPathwayCompoundPyrazolo[3,4-b]pyridineDerivativeROSROS Generation(Oxidative Stress)Compound->ROSDNA_DamageDNA Damage(Topoisomerase II Inhibition)Compound->DNA_DamageMitoMitochondrialDysfunctionROS->MitoBaxBax UpregulationBcl-2 DownregulationDNA_Damage->BaxCytoCCytochrome CReleaseMito->CytoCBax->MitoCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3/7ExecutionerCasp9->Casp3PARPPARP CleavageCasp3->PARPApoptosisAPOPTOSIS(Cell Death)Casp3->ApoptosisPARP->Apoptosis

Figure 1: Dual-mechanism activation via ROS generation and Topoisomerase II inhibition leading to intrinsic apoptosis.

Experimental Protocols for Validation

To ensure reproducibility of the data presented above, the following protocols are recommended. These workflows are self-validating through the use of strict positive/negative controls.

Workflow Visualization: Cytotoxicity Screening

WorkflowStartCompound Library(Pyrazolo-pyridines)SeedingCell Seeding(96-well plate, 5x10^3 cells)Start->SeedingTreatmentDrug Treatment(0.1 - 100 µM, 48h)Seeding->TreatmentAssayMTT/CCK-8 Assay(Metabolic Activity)Treatment->AssayReadoutAbsorbance Reading(570 nm / 450 nm)Assay->ReadoutAnalysisIC50 Calculation(Non-linear regression)Readout->Analysis

Figure 2: Standardized high-throughput screening workflow for IC50 determination.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine metabolic viability of cancer cells post-treatment.

  • Seeding: Plate cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Test Group: Add derivatives (dissolved in DMSO) in serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Doxorubicin (same concentrations).

    • Vehicle Control: DMSO (0.1% v/v final concentration). Critical: Higher DMSO kills cells, invalidating results.

    • Blank: Media only (no cells).

  • Incubation: 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Flow Cytometry (Annexin V/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

  • Preparation: Treat cells with IC50 concentration of the derivative for 24h.

  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in the dark at Room Temperature.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrosis (Mechanical damage).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of controlled mechanism).

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors.[2] MDPI Pharmaceuticals.

  • MDPI (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. International Journal of Molecular Sciences.

  • ACS Omega (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.

  • PMC (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. PubMed Central.

  • Waocp (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[4] Asian Pacific Journal of Cancer Prevention.

Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-2-methylpyrazolo[4,3-b]pyridine

[1]

Executive Summary & Chemical Profile

Effective disposal of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine requires strict adherence to protocols for halogenated nitrogen-containing heteroaromatics .[1] Unlike simple organic waste, this compound generates toxic combustion byproducts (NOx and HCl), mandating segregation from general non-halogenated waste streams to ensure proper incineration and compliance with environmental regulations.[2]

Chemical Identity & Hazard Characterization
PropertySpecificationOperational Implication
CAS Number 2489461-15-4Unique identifier for waste manifesting.[1][2]
Molecular Formula C₇H₆ClN₃Contains Chlorine (Cl) and Nitrogen (N) .[2][3][4]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.[2][5][6]
GHS Classification Irritant (Skin/Eye), Acute Tox.[2]Requires PPE (Nitrile gloves, safety glasses, lab coat).[2][7]
Combustion Products HCl, NOx, CO, CO₂Must be incinerated with acid gas scrubbing.
RCRA Status Not P/U Listed; CharacteristicManage as Hazardous Waste (Toxic/Irritant).[2]

Waste Classification & Segregation Strategy

Core Directive: Never dispose of this compound down the drain. Its low water solubility and halogenated nature make it a persistent environmental contaminant.[2]

The "Halogen Rule"

Because the molecule contains a chlorine atom, it must be classified as Halogenated Waste .[2]

  • Why? Incinerating halogenated compounds creates acidic gases (Hydrogen Chloride).[2] Disposal facilities use specific kilns with scrubbers for these wastes.[2] Mixing this with non-halogenated solvents (like Acetone or Methanol) complicates the downstream treatment process and often incurs higher disposal fees or regulatory fines.[2]

Compatibility Matrix
Waste StreamCompatibilityAction
Halogenated Solvents Compatible Preferred Route. Combine with DCM, Chloroform, etc.[1]
Non-Halogenated Solvents Technically MiscibleAvoid. Contaminates the "clean" fuel-blending stream.[2]
Aqueous Acid/Base Incompatible Do not mix.[2] Risk of exotherm or precipitation.[2]
Oxidizers DANGEROUS STRICT SEGREGATION. Risk of reaction/fire.[2][6]

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicability: Expired stock, spilled solids, or synthesis failures.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labelling: Affix a hazardous waste tag immediately.[2][8]

    • Constituents: "5-Chloro-2-methylpyrazolo[4,3-b]pyridine" (Do not use abbreviations).[1][3]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Transfer: Transfer solid using a disposable spatula.[2] Do not generate dust.[2][6][9]

  • Sealing: Cap tightly. If the jar is secondary containment, ensure the inner bag is 6-mil polyethylene.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents (e.g., DMSO, DMF, DCM).

  • Stream Identification:

    • If solvent is DCM/Chloroform : Use the Halogenated Waste carboy.[2]

    • If solvent is Methanol/Ethyl Acetate : You must still use the Halogenated Waste carboy because the solute (the pyridine derivative) carries the halogen.

  • pH Check: Ensure the solution is neutral (pH 6-8) before adding to a communal carboy to prevent unexpected reactions.

  • Log Entry: Record the approximate concentration or mass of the compound added to the carboy log sheet.

Workflow C: Contaminated Debris

Applicability: Syringes, gloves, weigh boats.[1]

  • Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Bin (if biologically contaminated) or a Chemical Sharps Bin .[2]

  • Soft Solids: Gloves and paper towels contaminated with the substance go into Solid Hazardous Waste (often a clear bag inside a drum), not regular trash.

Decision Logic & Process Visualization

The following diagram illustrates the decision-making process for disposing of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in various states.

DisposalWorkflowStartWaste Generation:5-Chloro-2-methylpyrazolo[4,3-b]pyridineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidDebrisContaminated Items(Gloves, Weigh Boats)StateCheck->DebrisSolidContainerWide-Mouth HDPE JarLabel: 'Solid Haz Waste - Toxic'Solid->SolidContainerSolventCheckCheck Solvent TypeLiquid->SolventCheckDebrisBinSolid Haz Waste Bin(Double Bagged)Debris->DebrisBinFinalEHS Pickup / Incineration(Requires Acid Scrubbing)SolidContainer->FinalHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(MeOH, Acetone, DMF)SolventCheck->NonHaloSolventHaloCarboyHALOGENATED Waste Carboy(Red/Yellow Tag)HaloSolvent->HaloCarboyCompatibleNonHaloSolvent->HaloCarboyContaminates Stream(Must go to Halo due to Solute)HaloCarboy->FinalDebrisBin->Final

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Emergency Spill Response Procedures

In the event of a spill, rapid containment prevents exposure and facility contamination.[2]

Immediate Actions:

  • Evacuate the immediate area if dust is airborne.[2][5][6]

  • PPE Up: Don double nitrile gloves, safety goggles, and a lab coat.[2][7] If powder is fine/dusty, use an N95 or P100 respirator.[2]

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.[2]

    • Liquid: Surround with absorbent pads or vermiculite.[2]

  • Clean: Scoop material into a waste jar. Wipe area with soap and water 3 times.[2] Do not use bleach (potential reaction with nitrogen heterocycles).[2]

SpillResponseSpillSpill IncidentAssessAssess Hazard(Dust vs Liquid)Spill->AssessPPEDon PPE:Gloves, Goggles, N95Assess->PPESolidActionCover withDamp TowelPPE->SolidActionIf SolidLiquidActionAbsorb withVermiculite/PadsPPE->LiquidActionIf LiquidDisposalTransfer toHaz Waste ContainerSolidAction->DisposalLiquidAction->DisposalDeconWash Area(Soap & Water)Disposal->Decon

Figure 2: Step-by-step spill response workflow ensuring personnel safety and containment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329774244 (Analog Structure Reference).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

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